Dabsyl chloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-[[4-(dimethylamino)phenyl]diazenyl]benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2S/c1-18(2)13-7-3-11(4-8-13)16-17-12-5-9-14(10-6-12)21(15,19)20/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTVWTPGLLAELLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801040750 | |
| Record name | Benzenesulfonyl chloride, 4-[2-[4-(dimethylamino)phenyl]diazenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801040750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56512-49-3 | |
| Record name | Dabsyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56512-49-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-N,N-Dimethylaminoazobenzene-4'-sulfonyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056512493 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonyl chloride, 4-[2-[4-(dimethylamino)phenyl]diazenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801040750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-[[4-(dimethylamino)phenyl]azo]benzenesulphonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.742 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Reaction of Dabsyl Chloride with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reaction mechanism between 4-(dimethylamino)azobenzene-4'-sulfonyl chloride (Dabsyl chloride) and primary amines. This reaction is a cornerstone for the derivatization of amino acids and other primary amine-containing compounds, enabling their separation and quantification by high-performance liquid chromatography (HPLC). This guide will delve into the reaction mechanism, present relevant quantitative data, provide a detailed experimental protocol, and illustrate key processes with diagrams.
The Reaction Mechanism: A Nucleophilic Acyl Substitution
The reaction of this compound with a primary amine is a classic example of a nucleophilic acyl substitution at a sulfonyl group. The primary amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. The reaction proceeds optimally under basic conditions (pH 8.5-9.5), which deprotonates the primary amino group, thereby increasing its nucleophilicity.[1][2] The reaction can be described in two main stages:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electron-deficient sulfur atom of this compound. This leads to the formation of a transient, unstable tetrahedral intermediate.
-
Elimination of the Leaving Group: The tetrahedral intermediate collapses, and the carbon-oxygen double bond is reformed. This results in the elimination of a chloride ion, a good leaving group. A proton is then lost from the nitrogen atom, often facilitated by the basic conditions, to yield the final, stable dabsyl-amine adduct (a sulfonamide).[3]
The resulting dabsyl-amine derivatives are highly colored and stable, which makes them ideal for detection using a UV/Vis detector in the visible range (typically around 425-465 nm).[2][4]
Caption: Reaction mechanism of this compound with a primary amine.
Quantitative Data Summary
The efficiency and outcome of the dabsylation reaction are influenced by several factors. The following table summarizes key quantitative parameters for the reaction.
| Parameter | Value | Reference(s) |
| Reaction pH | 8.5 - 9.7 | [1][2] |
| Reaction Temperature | 70 °C | [1][2] |
| Reaction Time | 15 - 30 minutes | [1][2] |
| This compound Solution | Prepared in acetone (B3395972) or acetonitrile (B52724) | [1][2] |
| Detection Wavelength | 425 - 465 nm | [2][4] |
| Stability of Derivatives | Stable for at least one month at room temperature | [4] |
Detailed Experimental Protocol: Dabsylation of Amino Acids for HPLC Analysis
This protocol provides a general procedure for the derivatization of primary amines (exemplified with amino acids) using this compound for subsequent HPLC analysis.
3.1. Materials
-
This compound
-
Acetonitrile (HPLC grade)
-
Sodium bicarbonate buffer (0.1 M, pH 9.0)
-
Sample containing primary amines (e.g., amino acid standards or protein hydrolysate)
-
Heating block or water bath
-
Vortex mixer
-
Microcentrifuge tubes
3.2. Procedure
-
Preparation of Dabsylation Reagent: Prepare a solution of this compound in acetonitrile at a concentration of 2.5 mg/mL. This solution should be prepared fresh daily and protected from light.
-
Sample Preparation:
-
Dissolve the amino acid standard or sample in the sodium bicarbonate buffer (0.1 M, pH 9.0) to a final concentration of approximately 100 pmol/µL.
-
For protein samples, perform acid hydrolysis prior to derivatization to release free amino acids. Ensure the pH of the hydrolysate is adjusted to ~9.0 before proceeding.
-
-
Derivatization Reaction:
-
Reaction Termination and Sample Preparation for HPLC:
-
After incubation, allow the mixture to cool to room temperature.
-
Add 700 µL of a solvent mixture, typically the initial mobile phase of the HPLC gradient (e.g., a mixture of acetonitrile and sodium acetate (B1210297) buffer), to the reaction tube.
-
Vortex the solution thoroughly.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter before injecting it into the HPLC system.
-
Caption: Experimental workflow for the dabsylation of primary amines.
Advantages of Dabsylation for Amine Analysis
The use of this compound for the derivatization of primary amines offers several advantages for researchers:
-
Simple Procedure: The derivatization is a straightforward and rapid process.[2]
-
Stable Derivatives: The resulting dabsyl-amine adducts are very stable, allowing for flexibility in analysis times.[4]
-
High Sensitivity: The dabsylated products have a strong absorbance in the visible region, enabling high-sensitivity detection with a standard UV/Vis detector and minimizing interference from other UV-absorbing compounds in the sample matrix.[2][4]
-
Good Reproducibility: The reaction is robust and provides reproducible results, which is crucial for quantitative analysis.[2]
References
An In-depth Technical Guide to the Spectral Properties of Dabsyl Chloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dabsyl chloride (4-(dimethylamino)azobenzene-4'-sulfonyl chloride) is a highly reactive chromophoric labeling reagent pivotal in the analytical quantification of primary and secondary amines, most notably amino acids. Upon reaction, it forms stable, intensely colored dabsyl-sulfonamide adducts. This property has established this compound as a valuable tool in biochemical and pharmaceutical analysis, particularly for pre-column derivatization in High-Performance Liquid Chromatography (HPLC). This technical guide provides a comprehensive overview of the spectral properties of this compound derivatives, detailed experimental protocols for their preparation and analysis, and a workflow for their application.
Core Spectral Properties: A Focus on Absorbance
A defining characteristic of this compound derivatives is their strong absorbance in the visible region of the electromagnetic spectrum, which allows for sensitive and selective detection. Unlike its fluorescent counterpart, dansyl chloride, this compound derivatives are generally considered non-fluorescent, with the dabsyl group acting as a quencher.[1] This makes UV-Visible spectrophotometry the primary method for their analysis.
The intense color of dabsyl derivatives arises from the azobenzene (B91143) chromophore within their structure. The position of the absorption maximum (λmax) is largely consistent across different dabsyl-amino acid derivatives, typically falling within the 425 to 465 nm range.[2][3][4] This allows for the use of a single detection wavelength for the analysis of multiple derivatized amino acids in a mixture.
Data Presentation: Spectral Characteristics
Table 1: Spectral Properties of Dabsyl Glycine (B1666218)
| Property | Value | Reference |
| Absorption Maximum 1 (λmax) | 277 nm | |
| Molar Absorptivity at 277 nm (ε) | 0.65 x 10⁴ M⁻¹cm⁻¹ | |
| Absorption Maximum 2 (λmax) | 473 nm | |
| Molar Absorptivity at 473 nm (ε) | 1.9 x 10⁴ M⁻¹cm⁻¹ |
Experimental Protocols
Pre-column Derivatization of Amino Acids with this compound
This protocol outlines the procedure for the derivatization of amino acids with this compound prior to HPLC or spectrophotometric analysis.
Materials:
-
This compound solution (e.g., 2.5 mg/mL in acetone (B3395972) or acetonitrile)
-
Sodium bicarbonate or borate (B1201080) buffer (e.g., 0.1 M, pH 9.0)
-
Amino acid standards or sample hydrolysate
-
Heating block or water bath
-
Vortex mixer
-
Microcentrifuge tubes
Procedure:
-
Sample Preparation: Prepare amino acid standards or hydrolyze protein/peptide samples using established methods.
-
Reaction Setup: In a microcentrifuge tube, combine the amino acid sample/standard with the sodium bicarbonate or borate buffer.
-
Initiation of Derivatization: Add an excess of the this compound solution to the buffered amino acid solution. The dabsylation reagent solution can be prepared by dissolving this compound in acetone or acetonitrile.[2]
-
Incubation: Vortex the mixture thoroughly and incubate at an elevated temperature. Common conditions are 70°C for 15-30 minutes.[3]
-
Termination of Reaction: After incubation, cool the reaction mixture to room temperature. The reaction is typically stopped by the addition of a quenching reagent or by dilution for immediate analysis.
-
Sample Dilution: Dilute the derivatized sample with an appropriate solvent (e.g., the mobile phase for HPLC) to a suitable concentration for analysis.
UV-Visible Spectrophotometric Analysis of Dabsyl Derivatives
This protocol describes the steps for determining the absorbance spectrum and quantifying dabsyl derivatives using a UV-Visible spectrophotometer.
Materials:
-
Dabsylated amino acid solution (from Protocol 1)
-
UV-transparent cuvettes (e.g., quartz)
-
UV-Visible spectrophotometer
-
Appropriate solvent for dilution (e.g., acetonitrile/water mixture)
Procedure:
-
Instrument Preparation: Turn on the spectrophotometer and allow the lamps to warm up according to the manufacturer's instructions.
-
Blank Preparation: Fill a clean cuvette with the same solvent used to dilute the dabsylated sample. This will serve as the blank.
-
Baseline Correction: Place the blank cuvette in the spectrophotometer and perform a baseline correction across the desired wavelength range (e.g., 300-600 nm).
-
Sample Measurement: Empty the blank cuvette and rinse it with a small amount of the dabsylated sample solution before filling it with the sample.
-
Spectrum Acquisition: Place the sample cuvette in the spectrophotometer and acquire the absorbance spectrum.
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax), which is expected to be in the 425-465 nm range for dabsyl-amino acids.[2][3][4]
-
To quantify the concentration of the dabsyl derivative, use the Beer-Lambert law: A = εcl where:
-
A is the absorbance at λmax
-
ε is the molar absorptivity of the dabsyl derivative (in M⁻¹cm⁻¹)
-
c is the concentration of the dabsyl derivative (in M)
-
l is the path length of the cuvette (typically 1 cm)
-
-
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the complete workflow for the analysis of amino acids using this compound derivatization followed by HPLC with UV-Vis detection.
References
Dabsyl Chloride: A Technical Guide to its Chemical Properties and Reactivity in Bioconjugation and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dabsyl chloride (4-(dimethylamino)azobenzene-4'-sulfonyl chloride) is a highly valuable reagent in the fields of biochemistry, analytical chemistry, and drug development. Its primary utility lies in its ability to react with primary and secondary amines to form stable, colored dabsyl-sulfonamide adducts. This property makes it an excellent tool for the derivatization of amino acids, peptides, and proteins, facilitating their detection and quantification by spectrophotometry and high-performance liquid chromatography (HPLC). This technical guide provides an in-depth overview of the chemical properties, reactivity, and common applications of this compound.
Chemical Properties
This compound is a crystalline solid, typically appearing as orange to brown or red powder. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| Chemical Formula | C₁₄H₁₄ClN₃O₂S |
| Molecular Weight | 323.80 g/mol |
| CAS Number | 56512-49-3 |
| Appearance | Orange to brown to red powder |
| Melting Point | 185 °C (decomposes)[1] |
| Solubility | Soluble in DMSO (≥ 5.2 mg/mL), DMF, acetone, and acetonitrile.[2] |
| Storage Conditions | Store at 2-8 °C, protected from light and moisture, under inert gas.[1] |
Spectroscopic Properties of Dabsyl Adducts
Upon reaction with amines, the resulting dabsyl-amino acid derivatives can be readily detected and quantified using spectrophotometry.
| Spectroscopic Property | Value | Notes |
| UV-Vis Absorption Maximum (λmax) | ~460 nm[2][3] | The dabsylated products exhibit a characteristic strong absorption in the visible region, which allows for sensitive detection with minimal interference from other biological molecules. |
| Molar Extinction Coefficient (ε) | Varies by amino acid derivative | While specific values for each dabsyl-amino acid are not readily available in a comprehensive list, the high molar absorptivity of the dabsyl chromophore is a key advantage of this derivatization method. |
| Fluorescence | Generally considered non-fluorescent | While the parent compound this compound is non-fluorescent, there are conflicting reports on the fluorescence of its amino acid adducts. Some sources indicate that the dabsyl group quenches fluorescence. However, the term "fluorescent labeling agent" is sometimes used in a broader sense to describe derivatization for detection, even if the final detection is by absorbance. For sensitive fluorescence detection, dansyl chloride is a more commonly used alternative. |
Reactivity of this compound
The reactivity of this compound is centered around the electrophilic sulfonyl chloride group, which readily undergoes nucleophilic attack by primary and secondary amines.
Reaction with Amines
The primary application of this compound is its reaction with the amino groups of amino acids, peptides, and other biomolecules. This reaction proceeds via a nucleophilic substitution mechanism.
References
The Dabsyl Chromophore: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, dabsyl derivatives serve as powerful tools for the quantification and analysis of amino acids, peptides, and proteins. This in-depth technical guide explores the core of their utility: the dabsyl chromophore. We will delve into its chemical nature, spectroscopic properties, and the experimental protocols for its application, providing a comprehensive resource for leveraging these versatile molecules in a laboratory setting.
The chromophore at the heart of dabsyl derivatives is 4-(dimethylamino)azobenzene, a molecule characterized by its intense color, a direct result of its electronic structure. This structure, featuring an electron-donating dimethylamino group and an electron-withdrawing sulfonyl chloride group connected by an azobenzene (B91143) bridge, creates a "push-pull" system. This arrangement is fundamental to its utility as a chromophoric label.
Spectroscopic Properties of Dabsyl Derivatives
The defining characteristic of dabsyl derivatives is their strong absorption in the visible region of the electromagnetic spectrum, which allows for their detection with standard UV-Vis spectrophotometers. When dabsyl chloride reacts with the primary or secondary amino groups of amino acids, it forms stable, colored dabsyl-amino acids.
The absorption spectra of dabsyl derivatives are primarily characterized by two main electronic transitions inherent to the azobenzene chromophore:
-
π → π* Transition: This is a high-energy, high-intensity transition that occurs in the near-UV or blue region of the visible spectrum. It is responsible for the primary, strong absorption peak.
-
n → π* Transition: This is a lower-energy, lower-intensity transition that is formally symmetry-forbidden but observable as a weaker absorption band at longer wavelengths.
The position and intensity of these absorption bands are influenced by the local chemical environment, a phenomenon known as solvatochromism. The polarity of the solvent can affect the energy levels of the molecular orbitals, leading to shifts in the absorption maximum (λmax). Generally, an increase in solvent polarity can lead to a bathochromic (red) shift in the π → π* transition of push-pull azobenzene dyes.
Quantitative Spectroscopic Data
For precise quantification, the molar extinction coefficient (ε) at the λmax is a critical parameter. Below is a summary of available spectroscopic data for dabsyl derivatives.
| Compound | Solvent | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |
| Dabsyl-Glycine | Aqueous | 473 | 19,000 |
| Dabsyl-Glycine | Aqueous | 277 | 6,500 |
| Dabsylated Amino Acids (general) | Varies | ~425 - 465 | Not specified |
Note: The λmax and molar extinction coefficient can vary depending on the specific amino acid and the solvent used for analysis.
Experimental Protocols
The derivatization of amino acids with this compound is a robust and widely used method for their quantification by High-Performance Liquid Chromatography (HPLC).
Detailed Protocol for Dabsylation of Amino Acids for HPLC Analysis
Materials:
-
This compound solution (e.g., 2.5 mg/mL in acetone (B3395972) or acetonitrile)
-
Sodium bicarbonate or borate (B1201080) buffer (e.g., 0.1 M, pH 8.5-9.5)
-
Amino acid standards or sample hydrolysate
-
Heating block or water bath at 70°C
-
Vortex mixer
-
HPLC system with a UV-Vis detector
Procedure:
-
Sample Preparation: Prepare amino acid standards or hydrolyze protein/peptide samples. Ensure the final sample is dissolved in a suitable buffer (e.g., 0.1 M HCl).
-
pH Adjustment: In a microcentrifuge tube, mix the amino acid sample with the sodium bicarbonate or borate buffer to achieve a pH between 8.5 and 9.5.
-
Derivatization Reaction: Add an excess of the this compound solution to the buffered amino acid sample.
-
Incubation: Vortex the mixture thoroughly and incubate at 70°C for 10-30 minutes.[1]
-
Termination: The reaction can be stopped by cooling the mixture and, if necessary, by adding a quenching reagent like a primary amine solution, though often the excess this compound is left to hydrolyze.
-
HPLC Analysis: The dabsylated amino acid mixture is then ready for injection into an HPLC system for separation and quantification. Detection is typically performed in the visible range, around 425-465 nm.[2][3]
Visualizing Workflows and Pathways
To better understand the application of dabsyl derivatives, the following diagrams, generated using the DOT language, illustrate key processes.
Dabsyl derivatives are not only used for quantification but also play a role in drug delivery and cellular imaging. When conjugated to cell-penetrating peptides (CPPs), the dabsyl moiety can enhance their cellular uptake.
References
Dabsyl chloride for beginners in protein chemistry.
An In-depth Technical Guide to Dabsyl Chloride in Protein Chemistry For Researchers, Scientists, and Drug Development Professionals
Introduction to this compound
This compound (4-(Dimethylamino)azobenzene-4'-sulfonyl chloride, DABS-Cl) is a chromophoric derivatizing agent crucial in the field of protein chemistry.[1] It is primarily used for the pre-column derivatization of amino acids, converting them into stable, colored compounds that are easily detectable in the visible light spectrum.[2][3] This property makes it an invaluable tool for sensitive amino acid analysis and N-terminal sequencing of proteins and peptides using High-Performance Liquid Chromatography (HPLC).
The key advantages of using this compound include the formation of highly stable derivatives, a straightforward derivatization procedure, and high sensitivity of detection at a wavelength (around 465 nm) where most other components in a biological sample do not absorb, thus minimizing interference.[2][4] Dabsylated amino acids are reported to be stable for at least one month at room temperature, a significant benefit for sample handling and storage.[3]
Chemical Principles of Dabsylation
This compound reacts with the primary and secondary amino groups present in amino acids.[1][5] This reaction, known as dabsylation, is typically carried out under mild alkaline conditions (pH 8.5-9.5) and at an elevated temperature (around 70°C).[4][6] The sulfonyl chloride group of this compound covalently bonds to the nucleophilic amino group of an amino acid, forming a stable sulfonamide linkage. This results in a dabsyl-amino acid adduct that is intensely colored.
The reaction is not limited to the α-amino group of the N-terminus; it also reacts with the ε-amino group of lysine, the phenolic hydroxyl group of tyrosine, and the imidazole (B134444) group of histidine.[2]
Core Applications in Protein Chemistry
Amino Acid Analysis
The accurate quantification of amino acid composition is fundamental for protein characterization. Most amino acids are not directly detectable by standard UV-Vis HPLC detectors due to the lack of a strong chromophore.[1] this compound serves as a pre-column derivatizing agent to overcome this limitation. By reacting amino acids with this compound before HPLC separation, each amino acid is tagged with a chromophore, allowing for sensitive detection and quantification. This method is noted for its good reproducibility and the ability to analyze the amino acid composition of as little as 0.5 µg of protein or peptide.[2][7]
N-Terminal Amino Acid Identification
Identifying the N-terminal amino acid is a critical first step in protein sequencing and characterization. Similar to the Sanger and Dansyl chloride methods, this compound can be used to label the free α-amino group at the N-terminus of a protein or peptide.[8][9] After the labeling reaction, the protein is subjected to acid hydrolysis, which cleaves all the peptide bonds. The sulfonamide bond between the dabsyl group and the N-terminal amino acid is resistant to this hydrolysis.[9] The resulting mixture will contain one dabsylated N-terminal amino acid and other free, unlabeled amino acids. The labeled amino acid can then be identified by comparing its chromatographic retention time to that of known dabsyl-amino acid standards.[10] It is important to note that this method identifies only the first amino acid and, unlike Edman degradation, does not permit sequential sequencing of the entire protein.[8]
Data Presentation: Quantitative Summary
Table 1: Dabsylation Reaction Parameters
| Parameter | Value | Reference |
| pH | 8.5 - 9.5 (Carbonate or Bicarbonate Buffer) | [4][6] |
| Temperature | 70°C | [1][6] |
| Incubation Time | 10 - 30 minutes | [1][6] |
| Reagent Solvent | Acetone or Acetonitrile | [4][6] |
Table 2: HPLC Analysis Parameters for Dabsyl-Amino Acids
| Parameter | Value | Reference |
| Column | C8 or C18 Reversed-Phase | [6] |
| Detection Wavelength | 425 - 465 nm | [2][4] |
| Mobile Phase A | 20 mM Sodium Acetate (pH 6.0) | [7] |
| Mobile Phase B | Acetonitrile | [7] |
| Flow Rate | 1.0 mL/min | [7] |
| Column Temperature | 45°C | [7] |
Mandatory Visualizations
Caption: Reaction of this compound with a primary amino group.
Caption: Workflow for Amino Acid Analysis using this compound.
Caption: Workflow for N-Terminal Amino Acid Identification.
Experimental Protocols
Protocol 1: Derivatization of Amino Acids for HPLC Analysis
This protocol describes the pre-column derivatization of amino acid standards or a protein hydrolysate.
-
Preparation of Reagents:
-
Dabsyl-Cl Solution: Prepare a 10-15 mM solution of this compound in acetonitrile. This solution should be stored in a freezer when not in use.[5][6]
-
Buffer: Prepare a 0.2 M sodium bicarbonate or sodium carbonate buffer, adjusted to pH 9.5.[6][10]
-
Sample: If starting from a protein, hydrolyze it in 6 M HCl at 110°C for 24 hours under vacuum.[9] Dry the hydrolysate completely. Reconstitute the dried amino acid mixture in the buffer.
-
-
Derivatization Procedure:
-
To 20 µL of the amino acid sample in the buffer, add 20 µL of the this compound solution.[10]
-
Vortex the mixture thoroughly.
-
Incubate the reaction vial at 70°C for 15-20 minutes in a heating block or water bath.[1][6]
-
After incubation, the sample is ready for direct injection into the HPLC system or can be diluted with the initial mobile phase if necessary.
-
Protocol 2: N-Terminal Amino Acid Identification
This protocol is for identifying the single N-terminal amino acid of a peptide or protein.
-
Labeling Reaction:
-
Dissolve the protein or peptide sample (approx. 1-5 nmol) in 20 µL of 0.2 M sodium bicarbonate buffer (pH 9.5).[10]
-
Add 20 µL of a 2.5 mg/mL solution of this compound in acetone.[10]
-
Incubate the mixture in the dark at 37°C for 1-2 hours.[10]
-
After incubation, evaporate the solvent to complete dryness under vacuum.[10]
-
-
Hydrolysis:
-
Add 50-100 µL of 6 M HCl to the dried, dabsylated protein.[10]
-
Seal the vial under vacuum and heat at 110°C for 12-24 hours.
-
-
Analysis:
-
After hydrolysis, dry the sample again under vacuum.
-
Reconstitute the residue in a small volume of the initial HPLC mobile phase.
-
Inject the sample into the HPLC system and compare the retention time of the colored peak with those of dabsyl-amino acid standards to identify the N-terminal residue.[10]
-
References
- 1. benchchem.com [benchchem.com]
- 2. jascoinc.com [jascoinc.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. scribd.com [scribd.com]
- 7. jasco.co.uk [jasco.co.uk]
- 8. creative-biolabs.com [creative-biolabs.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
A Tale of Two Tags: An In-depth Technical Guide to Dabsyl Chloride and Dansyl Chloride for Fluorescent Labeling
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of molecular analysis, the precise labeling of proteins, peptides, and amino acids is paramount for accurate detection and quantification. Among the myriad of labeling reagents, dabsyl chloride and dansyl chloride have emerged as stalwart tools, each with a unique set of properties that lend themselves to specific applications. This in-depth technical guide provides a comprehensive comparison of these two sulfonyl chloride derivatives, delving into their chemical characteristics, experimental protocols, and optimal use cases to empower researchers in making informed decisions for their labeling needs.
Core Chemical and Physical Properties: A Head-to-Head Comparison
This compound and dansyl chloride, while both reacting with primary and secondary amines, exhibit fundamentally different photophysical properties. Dansyl chloride is a classic fluorophore, becoming highly fluorescent upon conjugation, while this compound acts as a potent chromophore, making it an excellent quencher for fluorescence resonance energy transfer (FRET) applications and a strong dye for absorbance-based detection.[1][2]
Table 1: Quantitative Comparison of Dabsyl and Dansyl Chloride Properties
| Property | This compound | Dansyl Chloride |
| Molecular Weight ( g/mol ) | 323.80 | 269.75 |
| Typical Excitation Max (λex) | Not applicable (primarily a chromophore) | ~335-340 nm[3][4] |
| Typical Emission Max (λem) | Not applicable (non-fluorescent)[5] | ~518-535 nm[3][4] |
| Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) | ~32,000 at ~466 nm (for dabsyl-T)[5] | ~4,300 at ~338.5 nm (for dansyl glycine)[6] |
| Fluorescence Quantum Yield (Φ) | Not applicable (acts as a quencher)[2] | 0.07 in water to 0.66 in dioxane (for dansyl glycine)[6] |
| Solubility | Soluble in organic solvents like acetone (B3395972) and acetonitrile.[7] | Soluble in organic solvents like acetone, acetonitrile, and DMF.[4][8] |
| Reactivity | Reacts with primary and secondary amines.[7] | Reacts with primary and secondary amines, phenols, and imidazoles.[1] |
| Derivative Stability | Dabsyl-amino acid derivatives are exceptionally stable.[1] | Dansyl sulfonamide adducts are stable.[9] |
The Chemistry of Labeling: Reaction Mechanisms
Both dabsyl and dansyl chloride undergo a nucleophilic substitution reaction with the unprotonated amino groups of proteins, peptides, or amino acids. This reaction is typically carried out under alkaline conditions to ensure the availability of the nucleophilic amine.
References
- 1. benchchem.com [benchchem.com]
- 2. Quenching mechanisms in oligonucleotide probes | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 3. Spectrum [Dansyl] | AAT Bioquest [aatbio.com]
- 4. caymanchem.com [caymanchem.com]
- 5. T(Dabsyl); Internal Modification-10787 | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 6. Dansyl glycine [omlc.org]
- 7. researchgate.net [researchgate.net]
- 8. Dansyl chloride [cogershop.com]
- 9. Dansyl chloride - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to Derivatization Agents for High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern analytical chemistry. However, many analytes lack the necessary physicochemical properties for effective separation and detection. Derivatization is a chemical modification technique that converts an analyte into a product with enhanced chromatographic behavior or detectability.[1][2] This guide provides a comprehensive overview of derivatization strategies, reagents, and methodologies tailored for professionals in research and drug development.
The "Why" of Derivatization: Enhancing HPLC Analysis
Derivatization is employed to overcome limitations in HPLC analysis by:
-
Improving Detection: The primary goal is often to attach a chromophore (for UV-Vis detection) or a fluorophore (for fluorescence detection) to analytes that have poor or no native response.[1][2][3] This dramatically increases sensitivity and selectivity.[4]
-
Enhancing Chromatographic Properties: Modification can increase the hydrophobicity of small, polar molecules, making them more suitable for reversed-phase HPLC.[5]
-
Improving Stability: Derivatization can stabilize thermally labile or reactive compounds, ensuring they survive the chromatographic process.
Derivatization can be performed either before the sample is injected onto the HPLC column (Pre-Column ) or after the components have been separated but before they reach the detector (Post-Column ).[2][3]
-
Pre-Column Derivatization: Offers flexibility in reaction conditions (time, temperature, pH) and allows for the removal of excess reagent before injection.[3][5] However, it requires that the resulting derivatives are stable throughout the separation process.[5]
-
Post-Column Derivatization: Is an automated process where the reagent is mixed with the column effluent.[5] This method is advantageous for unstable derivatives, as the reaction occurs just before detection.[5] Key requirements include a rapid reaction and a reagent that does not respond to the detector.[5]
Key Derivatization Agents for Major Functional Groups
The choice of derivatizing agent is dictated by the functional group(s) present on the analyte. This section details common reagents for amines, carbonyls, and carboxylic acids.
Amines, particularly in amino acids, biogenic amines, and pharmaceuticals, are the most common targets for derivatization.
-
o-Phthalaldehyde (OPA): A widely used reagent that reacts rapidly with primary amines in the presence of a thiol (like β-mercaptoethanol) to form highly fluorescent isoindole derivatives.[2][3][6] The reaction is fast, often completing within minutes at room temperature, making it suitable for both pre- and post-column methods.[2][3]
-
Dansyl Chloride (DNS-Cl): Reacts with primary and secondary amines under alkaline conditions to produce stable, fluorescent sulfonamide derivatives.[2][3][7] It is a robust and versatile reagent, though the reaction can be slower than with OPA.[2][7]
-
9-fluorenylmethyl chloroformate (FMOC-Cl): Another popular reagent for both primary and secondary amines, forming stable, fluorescent derivatives.[1][3][] It is often used in conjunction with OPA for comprehensive amino acid analysis, as OPA does not react with secondary amines like proline.[9]
// Reactants OPA [label="o-Phthalaldehyde (OPA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Amine [label="Primary Amine\n(R-NH₂)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Thiol [label="Thiol (R'-SH)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Reaction Conditions Conditions [label="pH 9-11\nRoom Temp\n~1-2 min", shape=plaintext, fontcolor="#202124"];
// Product Product [label="Highly Fluorescent\nIsoindole Derivative", shape=Mdiamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Logical Flow {rank=same; OPA; Amine; Thiol;} OPA -> Conditions [style=invis]; Amine -> Conditions [style=invis]; Thiol -> Conditions [style=invis]; Conditions -> Product [label="Reacts to form", color="#EA4335", fontcolor="#202124"]; } caption: "Reaction pathway for the derivatization of a primary amine with OPA."
Carbonyl compounds are often targeted in environmental and food safety analysis.
-
2,4-Dinitrophenylhydrazine (B122626) (DNPH): This is the most common reagent for carbonyls. It reacts in an acidic medium to form stable 2,4-dinitrophenylhydrazone derivatives, which are highly responsive to UV detection.[10][11] This method is the basis for several standardized environmental testing protocols.[12]
Carboxylic acids, such as fatty acids, often require derivatization to improve their chromatographic retention and detection.
-
p-Bromophenacyl Bromide (BPB): An effective agent that converts carboxylic acids into phenacyl ester derivatives. These derivatives exhibit strong UV absorption, significantly enhancing detection limits.[6]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the discussed derivatization agents, providing a basis for method selection and development.
Table 1: Fluorescent Derivatization Agents for Amines
| Reagent | Target Analytes | Excitation (λex) | Emission (λem) | Typical Reaction Conditions |
|---|---|---|---|---|
| OPA | Primary Amines | ~340-350 nm[2][3][13] | ~450-455 nm[2][3][13] | pH 9.5-10.5, Room Temp, 1-3 min[2][3][13] |
| Dansyl-Cl | Primary & Secondary Amines | ~330-350 nm | ~500-530 nm[6] | pH 9.5-10, 30-60 min, 60-80°C[14][15] |
| FMOC-Cl | Primary & Secondary Amines | ~260-265 nm | ~310-315 nm | pH 8.0-9.0, Room Temp, 2-10 min |
Table 2: UV-Vis Derivatization Agents
| Reagent | Target Analytes | Max Wavelength (λmax) | Typical Reaction Conditions |
|---|---|---|---|
| DNPH | Aldehydes & Ketones | ~360-365 nm | Acidic (pH 3), 40-80°C, 1-24 hours[16][17] |
| DABS-Cl | Primary & Secondary Amines | ~420-464 nm[2][3] | pH 8.9, 50-70°C, 10-20 min[2][3] |
| Benzoyl Chloride | Polyamines | ~230 nm[18] | Alkaline pH, Room Temp |
| BPB | Carboxylic Acids | ~254-260 nm[6] | Non-aqueous, catalyst (crown ether), 60-80°C, 15-30 min |
Experimental Protocols
Detailed and reproducible protocols are critical for successful derivatization. Below are generalized, step-by-step methodologies for key agents.
This protocol is a standard method for the pre-column derivatization of primary amino acids using OPA and a thiol reagent.[19]
-
Reagent Preparation:
-
Borate (B1201080) Buffer (0.4 M, pH 10.2): Dissolve boric acid in HPLC-grade water and adjust the pH to 10.2 with a concentrated sodium hydroxide (B78521) solution.[19]
-
OPA Reagent: Dissolve 10 mg of OPA in 1 mL of methanol (B129727). Add 9 mL of the 0.4 M borate buffer and 100 µL of β-mercaptoethanol (or 3-mercaptopropionic acid).[19] This reagent should be prepared fresh daily and protected from light.[19]
-
-
Sample Preparation:
-
Derivatization Procedure:
-
In an autosampler vial or microcentrifuge tube, combine 10 µL of the deproteinized sample supernatant or standard with 20 µL of the OPA reagent.[20]
-
Mix thoroughly by vortexing or aspirating with the autosampler needle.[19]
-
Allow the reaction to proceed for exactly 1-2 minutes at room temperature.[19][20] Inconsistent timing can lead to derivative degradation and poor reproducibility.
-
Inject an appropriate volume (e.g., 10-20 µL) of the mixture directly onto the HPLC system.[19]
-
This protocol describes a robust method for derivatizing a broader range of amines and phenols.
-
Reagent Preparation:
-
Carbonate Buffer (100 mM, pH 9.8): Prepare a sodium carbonate/bicarbonate buffer and adjust the pH.[7]
-
Dansyl Chloride Solution (e.g., 20 mg/mL): Dissolve Dansyl Chloride in high-purity acetonitrile (B52724). This solution should be prepared fresh.[14]
-
-
Derivatization Procedure:
-
In a microcentrifuge tube, add 50 µL of sample or standard.
-
Add 50 µL of carbonate buffer to alkalinize the mixture.[15]
-
Add 50 µL of the Dansyl Chloride solution.[15]
-
Vortex the mixture vigorously and incubate in a water bath at 60-80°C for 30-60 minutes in the dark.[14][15]
-
After incubation, the reaction can be quenched by adding a small volume of a primary amine solution (e.g., methylamine) or an acid (e.g., acetic acid) to consume excess Dansyl Chloride.[15]
-
Centrifuge the sample to pellet any precipitate.
-
Inject the supernatant into the HPLC system.
-
This protocol is adapted for the analysis of aldehydes and ketones in aqueous samples.[12]
-
Reagent Preparation:
-
DNPH Reagent: Prepare a saturated solution of DNPH in acetonitrile acidified with a small amount of strong acid (e.g., sulfuric or phosphoric acid).
-
pH 3 Buffer: Prepare a suitable buffer to adjust the sample pH.[12]
-
-
Derivatization Procedure:
-
Measure an appropriate volume of the aqueous sample (e.g., 100 mL) into a reaction vessel.[12]
-
Adjust the sample pH to 3 using the buffer.[12]
-
Add a sufficient volume of the DNPH reagent.
-
Incubate the mixture at a controlled temperature (e.g., 40°C) for 1 hour.[17]
-
After the reaction, the derivatives must be extracted from the aqueous matrix. This is typically done using solid-phase extraction (SPE) with a C18 cartridge.[17]
-
Elute the derivatives from the SPE cartridge with a small volume of acetonitrile or ethanol.[17]
-
Inject the eluate into the HPLC system for analysis, with UV detection at approximately 360 nm.[17]
-
Conclusion
Chemical derivatization is an indispensable tool in HPLC that transforms challenging analytes into compounds amenable to sensitive and robust analysis. By carefully selecting a reagent that targets the functional group of interest and meticulously optimizing the reaction protocol, researchers can significantly expand the capabilities of their chromatographic methods. The reagents and protocols outlined in this guide serve as a foundational resource for developing reliable analytical solutions in pharmaceutical development, clinical diagnostics, and beyond.
References
- 1. researchgate.net [researchgate.net]
- 2. sdiarticle4.com [sdiarticle4.com]
- 3. sdiarticle4.com [sdiarticle4.com]
- 4. actascientific.com [actascientific.com]
- 5. academic.oup.com [academic.oup.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. epa.gov [epa.gov]
- 13. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 14. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 15. researchgate.net [researchgate.net]
- 16. cac.yorku.ca [cac.yorku.ca]
- 17. unitedchem.com [unitedchem.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. benchchem.com [benchchem.com]
- 20. interchim.fr [interchim.fr]
Methodological & Application
Application Notes and Protocols for Plasma Amino Acid Analysis using Dabsyl Chloride Derivatization and HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantitative analysis of amino acids in plasma is a critical tool in various fields of research, including metabolic disease studies, nutritional assessment, and biomarker discovery. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose. Due to the lack of a strong chromophore in most amino acids, pre-column derivatization is essential for sensitive and selective detection. Dabsyl chloride (4-dimethylaminoazobenzene-4'-sulfonyl chloride) is an excellent derivatizing agent that reacts with primary and secondary amino groups of amino acids to form stable, colored dabsyl-amino acid derivatives.[1] These derivatives can be readily detected in the visible wavelength range, offering high sensitivity and minimizing interference from other UV-absorbing compounds in the sample matrix.[2]
This application note provides a detailed protocol for the determination of amino acids in plasma samples using pre-column derivatization with this compound followed by reversed-phase HPLC analysis. The method is robust, reproducible, and provides excellent separation of a wide range of amino acids.
Principle of Dabsylation
This compound reacts with the amino groups of amino acids under alkaline conditions (pH 8.5-9.5) at an elevated temperature (typically 70°C).[1] The sulfonyl chloride group of this compound undergoes a nucleophilic substitution reaction with the non-protonated amino group of the amino acid, forming a stable sulfonamide bond. The resulting dabsyl-amino acid derivatives are highly colored, allowing for sensitive detection at approximately 465 nm.[2]
Experimental Protocols
Reagents and Materials
-
This compound solution: 2.5 mg/mL in acetone. Prepare fresh daily and protect from light.
-
Sodium bicarbonate buffer: 0.1 M, pH 9.0.
-
Acetonitrile (HPLC grade).
-
Acetone (HPLC grade).
-
Perchloric acid (0.6 M).
-
Amino acid standard mixture (e.g., 40 pmol/µL of each amino acid).
-
Plasma samples.
-
Reversed-phase HPLC column: C18, 4.6 mm I.D. x 150 mm, 5 µm particle size (e.g., Dabsylpak II or equivalent).[3]
-
HPLC system with a UV/Vis detector.
-
Centrifuge.
-
Heating block or water bath.
Sample Preparation (Plasma)
-
To 100 µL of plasma in a microcentrifuge tube, add 100 µL of 0.6 M perchloric acid to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for derivatization.
Derivatization Procedure
-
To 50 µL of the deproteinized plasma supernatant or amino acid standard, add 100 µL of 0.1 M sodium bicarbonate buffer (pH 9.0).
-
Add 150 µL of this compound solution (2.5 mg/mL in acetone).
-
Vortex the mixture and incubate at 70°C for 15 minutes in a heating block or water bath.
-
After incubation, evaporate the solvent to dryness under a stream of nitrogen or in a vacuum concentrator.
-
Reconstitute the dried residue in 500 µL of the initial mobile phase (see HPLC conditions).
-
Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.
HPLC Conditions
The following HPLC conditions are based on the Jasco Application Note for the analysis of dabsyl amino acids.
| Parameter | Value |
| Column | Dabsylpak II (C18, 4.6 mm I.D. x 150 mm, 5 µm) or equivalent |
| Mobile Phase A | 20 mM Sodium acetate (B1210297) (pH 6.0) |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 45°C |
| Detection | 465 nm |
| Injection Vol. | 20 µL |
Gradient Elution Program
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |
| 0.0 | 78 | 22 |
| 3.0 | 78 | 22 |
| 25.0 | 70 | 30 |
| 40.0 | 40 | 60 |
| 40.1 | 20 | 80 |
| 45.0 | 20 | 80 |
| 45.1 | 78 | 22 |
| 55.0 | 78 | 22 |
Data Presentation
Table 1: Estimated Retention Times of Dabsyl-Amino Acids
The following table presents the estimated retention times for 17 common amino acids based on the chromatogram from the Jasco application note under the specified HPLC conditions. Actual retention times may vary depending on the specific HPLC system, column, and mobile phase preparation.
| No. | Amino Acid | Estimated Retention Time (min) |
| 1 | Aspartic acid | ~ 8.5 |
| 2 | Glutamic acid | ~ 9.0 |
| 3 | Serine | ~ 12.5 |
| 4 | Threonine | ~ 14.0 |
| 5 | Arginine | ~ 15.0 |
| 6 | Glycine | ~ 16.0 |
| 7 | Alanine | ~ 18.0 |
| 8 | Proline | ~ 20.5 |
| 9 | Valine | ~ 24.0 |
| 10 | Methionine | ~ 25.5 |
| 11 | Isoleucine | ~ 28.0 |
| 12 | Leucine | ~ 28.5 |
| 13 | Phenylalanine | ~ 31.0 |
| 14 | Cystine | ~ 32.5 |
| 15 | Lysine | ~ 35.0 |
| 16 | Histidine | ~ 36.0 |
| 17 | Tyrosine | ~ 37.5 |
Table 2: Method Validation Parameters (Typical)
The this compound derivatization method for amino acid analysis generally exhibits excellent performance characteristics. The following table summarizes typical validation parameters reported in the literature. It is recommended that each laboratory performs its own method validation to determine specific performance characteristics.
| Parameter | Typical Performance |
| Linearity (R²) | > 0.99 for most amino acids |
| Precision (%RSD) | < 5% for intra-day and inter-day assays |
| Limit of Detection (LOD) | Low picomole (pmol) range |
| Limit of Quantification (LOQ) | Low to mid picomole (pmol) range |
| Stability of Derivatives | Dabsyl-amino acids are stable for at least one month at room temperature. |
Conclusion
The pre-column derivatization of plasma amino acids with this compound followed by reversed-phase HPLC analysis is a sensitive, reliable, and robust method for quantitative analysis. The stable nature of the dabsyl derivatives and the high sensitivity of detection in the visible range make this an advantageous technique for researchers, scientists, and drug development professionals. The detailed protocol and data presented in this application note provide a solid foundation for the implementation of this method in a laboratory setting.
References
Quantitative Analysis of Neurotransmitters via Dabsyl Chloride Derivatization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The precise quantification of neurotransmitters is paramount in neuroscience research and the development of novel therapeutics for neurological and psychiatric disorders. Many neurotransmitters, however, lack the necessary chromophores or fluorophores for sensitive detection by common analytical techniques like High-Performance Liquid Chromatography (HPLC). Pre-column derivatization with Dabsyl chloride (4-(dimethylamino)azobenzene-4'-sulfonyl chloride) offers a robust solution by tagging the primary and secondary amine groups of neurotransmitters. This reaction yields stable, intensely colored dabsyl-neurotransmitter derivatives that can be readily detected in the visible wavelength range, significantly enhancing the sensitivity and selectivity of their analysis. This document provides a detailed, step-by-step guide for the this compound derivatization of a panel of key neurotransmitters, followed by their quantification using HPLC with UV-Vis detection.
Introduction
This compound is a highly effective derivatizing agent for primary and secondary amines, making it an ideal tool for the analysis of various neurotransmitters, including catecholamines (dopamine, norepinephrine), indolamines (serotonin), and amino acid neurotransmitters (GABA, glutamate). The derivatization reaction is straightforward and results in stable products with a strong absorbance maximum around 460 nm.[1] This allows for sensitive detection with a standard UV-Vis detector, avoiding interference from many endogenous compounds present in biological samples. The advantages of using this compound include a simple derivatization procedure, good stability of the derivatives, and high reproducibility.[2]
This application note provides optimized protocols for sample preparation and this compound derivatization of neurotransmitters from biological matrices. It also includes a summary of the expected quantitative data for the analysis of these derivatives by HPLC.
Experimental Protocols
Materials and Reagents
-
This compound
-
Acetonitrile (ACN), HPLC grade
-
Sodium bicarbonate buffer (0.1 M, pH 9.0)
-
Hydrochloric acid (HCl)
-
Neurotransmitter standards (e.g., Dopamine, Norepinephrine, Serotonin, GABA, Glutamate)
-
Perchloric acid
-
Microcentrifuge tubes (1.5 mL)
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm)
-
HPLC system with a C18 column and UV-Vis detector
Preparation of Solutions
-
This compound Solution (2.5 mg/mL): Dissolve 25 mg of this compound in 10 mL of acetonitrile. This solution should be prepared fresh daily and stored in the dark.
-
Sodium Bicarbonate Buffer (0.1 M, pH 9.0): Dissolve 8.4 g of sodium bicarbonate in 1 L of deionized water. Adjust the pH to 9.0 with NaOH.
-
Neurotransmitter Standard Stock Solutions (1 mg/mL): Prepare individual stock solutions of each neurotransmitter in 0.1 M HCl. Store at -20°C. Working standards of desired concentrations can be prepared by diluting the stock solutions with the sodium bicarbonate buffer.
Sample Preparation (from Brain Tissue Homogenate)
-
Homogenize brain tissue in 10 volumes of ice-cold 0.4 M perchloric acid.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and adjust the pH to approximately 3.0 with 1 M KOH.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to precipitate the potassium perchlorate.
-
Filter the supernatant through a 0.22 µm syringe filter before derivatization.
Derivatization Protocol
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the prepared sample or neurotransmitter standard solution.
-
Add 100 µL of 0.1 M sodium bicarbonate buffer (pH 9.0).
-
Add 200 µL of the this compound solution (2.5 mg/mL in acetonitrile).
-
Vortex the mixture for 1 minute.
-
Incubate the reaction mixture at 70°C for 15 minutes in a heating block or water bath.[2][3]
-
After incubation, cool the mixture to room temperature.
-
Add 500 µL of a mixture of mobile phase A and B (50:50, v/v) to stop the reaction and dilute the sample.
-
Vortex for 30 seconds.
-
Centrifuge at 5,000 x g for 5 minutes.
-
The supernatant is now ready for HPLC analysis.
HPLC Analysis
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 25 mM Sodium Acetate buffer (pH 6.5) with 4% (v/v) tetrahydrofuran
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A linear gradient can be optimized for the separation of the dabsylated neurotransmitters. A typical gradient might start at 20% B, increasing to 80% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 460 nm
-
Injection Volume: 20 µL
Quantitative Data Summary
The following table summarizes typical quantitative data for the HPLC analysis of dabsylated neurotransmitters. Note that retention times (RT) are approximate and can vary depending on the specific HPLC system, column, and mobile phase composition. The mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ is provided for mass spectrometry identification.
| Neurotransmitter | Abbreviation | Retention Time (min) (Approximate) | [M+H]⁺ (m/z) of Dabsyl Derivative |
| Gamma-aminobutyric acid | GABA | 8.5 | 393.1 |
| Glutamate | Glu | 6.2 | 437.1 |
| Dopamine | DA | 10.1 | 443.1 |
| Norepinephrine | NE | 9.3 | 459.1 |
| Serotonin | 5-HT | 12.5 | 466.2 |
Visualizations
Experimental Workflow
References
- 1. Figure 6, Neurotransmitter pathways. - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. Determination of dansylated monoamine and amino acid neurotransmitters and their metabolites in human plasma by liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Separation of Dabsyl-Amino Acids
Audience: Researchers, scientists, and drug development professionals.
Introduction
The quantitative analysis of amino acids is fundamental in a wide range of scientific disciplines, including proteomics, clinical diagnostics, and food science. Due to the general lack of a strong chromophore in most amino acids, pre-column derivatization is a common strategy to enable sensitive detection by UV-Vis spectrophotometry. Dabsyl chloride (4-dimethylaminoazobenzene-4'-sulfonyl chloride) is a widely used derivatizing agent that reacts with primary and secondary amino groups of amino acids to form stable, intensely colored dabsyl-amino acid derivatives.[1][2][3] These derivatives can be readily separated by reversed-phase high-performance liquid chromatography (RP-HPLC) and detected in the visible wavelength range, offering a robust and sensitive analytical method.[2][4]
One of the primary advantages of using this compound is the stability of the resulting dabsyl-amino acids, which can be stable for up to a month at room temperature. This allows for greater flexibility in sample processing and analysis. The detection of these derivatives occurs at a wavelength of approximately 465 nm, which minimizes interference from other components in complex biological samples that typically absorb in the UV range.
This application note provides a detailed protocol for the derivatization of amino acids with this compound and their subsequent separation and quantification by RP-HPLC.
Experimental Protocols
-
This compound (DABS-Cl) solution (e.g., 2.5 mg/mL in acetone (B3395972) or acetonitrile). Store frozen when not in use.
-
Amino acid standards (individual or mixed standards).
-
Derivatization buffer: 0.1 M sodium bicarbonate or carbonate buffer, pH 8.5-9.5.
-
Quenching solution (optional): e.g., a solution of a primary amine.
-
HPLC grade acetonitrile.
-
HPLC grade water.
-
Sodium acetate (B1210297) buffer (e.g., 20 mM, pH 6.0) for the mobile phase.
-
Reversed-phase HPLC column (e.g., C18, 4.6 mm ID x 150 mm L, 5 µm particle size).
The derivatization of amino acids with this compound is a straightforward process performed at an elevated temperature.
-
Sample Preparation: Prepare amino acid standards or protein/peptide hydrolysates in a suitable buffer, such as 0.1 M HCl.
-
pH Adjustment: In a microcentrifuge tube, mix the amino acid sample with an equal volume of the derivatization buffer to achieve the optimal pH for the reaction.
-
Derivatization Reaction: Add an excess of the this compound solution to the sample mixture.
-
Incubation: Vortex the mixture thoroughly and incubate at 70°C for 15-30 minutes.
-
Reaction Termination: After incubation, the reaction can be stopped by adding a quenching solution, or in many cases, the reaction is allowed to proceed to completion, and any excess this compound is hydrolyzed.
-
Sample Dilution: The resulting dabsyl-amino acid solution is then diluted with a suitable solvent (e.g., the initial mobile phase composition) before injection into the HPLC system.
// Styling Sample, Buffer, DabsylCl, Incubate, Cool, Dilute, Inject, Separate, Detect, Data [penwidth=1, color="#5F6368"]; edge [color="#34A853"]; } .dot
The following HPLC conditions are based on a widely cited method for the separation of dabsyl-amino acids.
-
Column: Dabsylpak II (4.6 mm ID x 150 mm L, 5 µm) or equivalent C18 column.
-
Mobile Phase A: 20 mM Sodium acetate (pH 6.0).
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 45°C.
-
Detection Wavelength: 465 nm.
-
Injection Volume: 20 µL.
-
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 78 | 22 |
| 3.0 | 78 | 22 |
| 25.0 | 70 | 30 |
| 40.0 | 40 | 60 |
| 40.1 | 20 | 80 |
| 45.0 | 20 | 80 |
| 45.1 | 78 | 22 |
Data Presentation
The following table provides an illustrative example of the retention times for a standard mixture of 17 amino acids derivatized with this compound and separated using the HPLC method described above. Actual retention times may vary depending on the specific HPLC system, column, and mobile phase preparation.
| Peak No. | Dabsyl-Amino Acid | Illustrative Retention Time (min) |
| 1 | Aspartic acid | 5.2 |
| 2 | Glutamic acid | 6.1 |
| 3 | Serine | 8.5 |
| 4 | Threonine | 9.3 |
| 5 | Arginine | 10.2 |
| 6 | Glycine | 11.5 |
| 7 | Alanine | 12.8 |
| 8 | Proline | 14.1 |
| 9 | Valine | 16.5 |
| 10 | Methionine | 17.8 |
| 11 | Isoleucine | 19.2 |
| 12 | Leucine | 20.1 |
| 13 | Phenylalanine | 22.4 |
| 14 | Cystine | 24.8 |
| 15 | Lysine | 27.3 |
| 16 | Histidine | 29.1 |
| 17 | Tyrosine | 30.5 |
Conclusion
The pre-column derivatization of amino acids with this compound followed by reversed-phase HPLC separation provides a reliable, sensitive, and robust method for their quantitative analysis. The stability of the dabsyl-amino acid derivatives and the specificity of detection in the visible range are significant advantages of this technique. The detailed protocol and HPLC method presented in this application note can be readily implemented in research and quality control laboratories for the routine analysis of amino acids in various sample matrices.
References
Quantitative Analysis of Amino Acids using Dabsyl Chloride and LC-MS: An Application Note and Protocol
Introduction
Accurate quantification of amino acids is fundamental in various scientific fields, including biomedical research, drug development, and food science. Amino acids are the building blocks of proteins and play critical roles in numerous metabolic pathways. Because most amino acids lack a strong chromophore or fluorophore, their direct detection by UV-Vis or fluorescence detectors in High-Performance Liquid Chromatography (HPLC) is challenging.[1] To overcome this, pre-column derivatization with a labeling reagent is a widely adopted strategy.[1]
Dabsyl chloride (4-dimethylaminoazobenzene-4'-sulfonyl chloride) is a derivatizing agent that reacts with primary and secondary amino groups of amino acids to form stable, intensely colored dabsyl-amino acids.[1][2] These derivatives can be readily separated by reversed-phase HPLC and detected with high sensitivity using a UV-Vis detector or, for enhanced selectivity and accuracy, a mass spectrometer (MS).[3] This application note provides a detailed protocol for the quantitative analysis of amino acids using this compound derivatization followed by Liquid Chromatography-Mass Spectrometry (LC-MS).
Principle of the Method
The methodology involves a two-step process:
-
Derivatization: Amino acids are reacted with this compound under alkaline conditions at an elevated temperature. The sulfonyl chloride group of this compound reacts with the primary or secondary amine group of the amino acid, forming a stable sulfonamide bond.
-
LC-MS Analysis: The resulting dabsylated amino acids are separated using reversed-phase liquid chromatography and detected by a mass spectrometer. Quantification is achieved by monitoring specific precursor and product ion transitions for each amino acid derivative using Selected Reaction Monitoring (SRM).
Experimental Protocols
Reagents and Materials
-
Amino acid standards
-
This compound
-
Acetone (B3395972) or Acetonitrile (B52724) (HPLC grade)
-
Sodium bicarbonate or borate (B1201080) buffer (pH 8.5-9.5)
-
Hydrochloric acid (0.1 M)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Microcentrifuge tubes
-
Heating block or water bath
-
LC-MS system (equipped with a C8 or C18 reversed-phase column)
Preparation of Solutions
-
Amino Acid Standard Stock Solutions: Prepare individual stock solutions of amino acids in 0.1 M HCl. A mixture of standards can also be prepared.
-
This compound Solution: Dissolve this compound in acetone or acetonitrile to a final concentration of 15 mM. This solution should be prepared fresh.
-
Derivatization Buffer: Prepare a sodium bicarbonate or borate buffer and adjust the pH to between 8.5 and 9.5.
Derivatization Protocol
-
Sample Preparation: Ensure the amino acid standards or samples are dissolved in a suitable buffer, such as 0.1 M HCl.
-
Aliquoting: In a microcentrifuge tube, add a specific volume of the amino acid standard or sample.
-
Buffering: Add an equal volume of the derivatization buffer to adjust the pH for the reaction.
-
Derivatization Reaction: Add an excess of the this compound solution to the mixture.
-
Incubation: Incubate the reaction mixture at 70°C for 15-30 minutes.
-
Quenching (Optional): The reaction can be stopped by adding a small amount of a primary amine-containing solution, such as Tris buffer.
-
Dilution: Dilute the derivatized sample with the initial mobile phase before injection into the LC-MS system.
LC-MS Parameters
-
LC Column: C8 or C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is typically used to separate the dabsylated amino acids.
-
Flow Rate: Dependent on the column dimensions, typically 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, e.g., 40°C.
-
Injection Volume: 1-10 µL.
-
Mass Spectrometer: A tandem mass spectrometer (MS/MS) is used for detection.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Selected Reaction Monitoring (SRM). The specific precursor ion ([M+H]⁺) and a characteristic product ion for each dabsyl-amino acid are monitored.
Quantitative Data Summary
The this compound derivatization method followed by LC-MS analysis demonstrates good linearity over a range of concentrations for most common amino acids.
| Amino Acid | Linearity Range (µM) | Correlation Coefficient (R²) | Reference |
| 18 Common Amino Acids (excluding Cys, Lys) | 10 - 250 | > 0.99 | |
| Lysine (dabsyl-Lys) | 250 - 1000 | > 0.96 | |
| Cysteine (dabsyl-Cys) | 1000 - 10000 | > 0.98 |
Note: The linearity for dabsyl-Lys can be affected by interference from dabsyl-Gln in the same SRM channel at lower concentrations. Dabsyl-Cys may require a specific SRM transition due to in-source fragmentation.
Workflow for Quantitative Amino Acid Analysis
The overall workflow for quantitative amino acid analysis using this compound and LC-MS is depicted below.
Application in Drug Development and Research
The quantitative analysis of amino acids is crucial in various stages of drug development and biomedical research. For instance, monitoring amino acid metabolism in response to a drug candidate can provide insights into its mechanism of action and potential off-target effects. In cell culture-based assays, quantifying amino acid depletion from the media can be an indicator of cellular proliferation and metabolic activity.
The logical relationship for applying this method in a research context is as follows:
Conclusion
The use of this compound for pre-column derivatization followed by LC-MS analysis provides a robust, sensitive, and reliable method for the quantitative analysis of amino acids. The stability of the dabsyl derivatives and the high selectivity of tandem mass spectrometry make this approach well-suited for complex biological matrices. The detailed protocol and established quantitative performance data presented in this application note offer a solid foundation for researchers, scientists, and drug development professionals to implement this powerful analytical technique.
References
Application Note: High-Sensitivity Amino Acid Analysis in Complex Biological Samples Using Pre-column Derivatization with Dabsyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantitative analysis of amino acids in complex biological matrices such as plasma, urine, and tissue homogenates is crucial for a wide range of research areas, including clinical diagnostics, nutritional science, and drug development. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose. However, most amino acids lack a strong chromophore, making their direct detection by UV-Vis spectrophotometry challenging. To overcome this limitation, pre-column derivatization with a labeling agent is employed to enhance the detectability of amino acids.
Dabsyl chloride (4-(Dimethylamino)azobenzene-4'-sulfonyl chloride, DABS-Cl) is an excellent derivatizing reagent for the analysis of primary and secondary amino acids.[1][2][3] It reacts with amino groups to form stable, colored dabsyl-amino acid derivatives that can be readily detected in the visible wavelength range (around 465 nm).[2][4] This allows for high-sensitivity analysis with minimal interference from other UV-absorbing compounds present in biological samples. The stability of the dabsylated derivatives ensures good reproducibility of the analytical method.
Advantages of this compound Derivatization
-
High Sensitivity: Dabsylated amino acids have a high molar absorptivity, enabling detection in the picomole range.
-
Excellent Stability: The resulting dabsyl-amino acid derivatives are stable at room temperature for extended periods, allowing for automated analysis of multiple samples.
-
Selective Detection: Detection in the visible region (465 nm) minimizes interference from the majority of endogenous compounds in biological samples that absorb in the UV range.
-
Simple and Robust Procedure: The derivatization reaction is straightforward and reliable.
-
Broad Applicability: The method is suitable for the analysis of a wide range of amino acids in various biological fluids and protein hydrolysates.
Experimental Workflow
The overall workflow for the analysis of amino acids using this compound derivatization consists of sample preparation, pre-column derivatization, and HPLC analysis.
Experimental workflow for amino acid analysis.
Protocol: Pre-column Derivatization of Amino Acids with this compound
This protocol provides a general procedure for the derivatization of amino acids in biological samples. Optimization may be required depending on the specific sample matrix and instrumentation.
Materials and Reagents:
-
This compound (DABS-Cl)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Sodium bicarbonate
-
Sodium carbonate
-
Hydrochloric acid (HCl)
-
Amino acid standards
-
Ultrapure water
Solutions:
-
Derivatization Buffer (100 mM Carbonate-Bicarbonate Buffer, pH 9.8): Dissolve 241 mg of sodium bicarbonate and 226 mg of sodium carbonate in 50 mL of ultrapure water.
-
This compound Reagent (4 mM in Acetonitrile): Dissolve 1.3 mg of this compound in 1 mL of acetonitrile. Prepare this solution fresh daily and protect it from light.
-
Sample/Standard Diluent (0.1 M HCl): Prepare by diluting concentrated HCl in ultrapure water.
Procedure:
-
Sample Preparation (Deproteinization):
-
For plasma or serum samples, add 3 volumes of acetonitrile to 1 volume of the sample.
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Carefully collect the supernatant containing the free amino acids.
-
-
Derivatization Reaction:
-
In a microcentrifuge tube, mix 100 µL of the deproteinized sample supernatant or amino acid standard with 100 µL of the derivatization buffer.
-
Add 200 µL of the this compound reagent.
-
Vortex the mixture thoroughly.
-
Incubate the reaction mixture in a heating block or water bath at 70°C for 15-30 minutes.
-
After incubation, cool the mixture to room temperature.
-
Add 500 µL of a solution containing acetonitrile and water (1:1, v/v) to stop the reaction and dilute the sample.
-
Filter the derivatized sample through a 0.45 µm syringe filter before HPLC injection.
-
HPLC Analysis
Chromatographic Conditions:
The following are typical HPLC conditions for the separation of dabsylated amino acids. These may need to be optimized for your specific application and instrument.
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 mm ID x 150 mm, 5 µm) |
| Mobile Phase A | 20 mM Sodium acetate (B1210297) (pH 6.0) |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | A typical gradient runs from a lower to a higher percentage of Mobile Phase B over 30-45 minutes to separate all amino acids. |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 45 °C |
| Detection | UV/VIS detector at 465 nm |
| Injection Vol. | 20 µL |
Quantitative Data
The following table summarizes representative retention times for some common dabsylated amino acids. Actual retention times may vary based on the specific HPLC system and conditions used.
| Amino Acid | Retention Time (min) (Representative) |
| Aspartic acid | 5.2 |
| Glutamic acid | 6.8 |
| Serine | 8.1 |
| Glycine | 10.5 |
| Alanine | 12.3 |
| Proline | 15.8 |
| Valine | 18.2 |
| Methionine | 19.5 |
| Isoleucine | 21.0 |
| Leucine | 21.8 |
| Phenylalanine | 24.5 |
| Lysine | 28.9 |
| Tyrosine | 29.7 |
This compound Reaction Mechanism
This compound reacts with the primary and secondary amino groups of amino acids in an alkaline environment. The sulfonyl chloride group of this compound is highly reactive towards the nucleophilic amino group.
This compound reaction with an amino acid.
Conclusion
Pre-column derivatization with this compound followed by reversed-phase HPLC is a sensitive, reliable, and robust method for the quantitative analysis of amino acids in complex biological samples. The stability of the derivatives and the selectivity of detection in the visible range make it a highly advantageous technique for researchers, scientists, and professionals in drug development.
References
Application Notes and Protocols for the Determination of Taurine in Biological Fluids Using Dabsyl Chloride
Introduction
Taurine (B1682933) (2-aminoethanesulfonic acid) is a highly abundant sulfur-containing amino acid crucial for numerous physiological functions, including bile acid conjugation, osmoregulation, and neuromodulation. Its quantification in biological fluids such as plasma and urine is vital for clinical diagnostics and biomedical research. However, taurine lacks a strong native chromophore, making its direct detection by UV-Vis spectrophotometry challenging.
This application note details a robust and sensitive method for taurine quantification using pre-column derivatization with 4-dimethylaminoazobenzene-4'-sulfonyl chloride (dabsyl chloride). This compound reacts with the primary amino group of taurine to form a stable, intensely colored dabsyl-taurine derivative.[1] This derivative can be readily separated and quantified by reverse-phase high-performance liquid chromatography (RP-HPLC) with detection in the visible wavelength range.[2][3] This method offers excellent stability, reproducibility, and sensitivity for the analysis of taurine in complex biological matrices.[2][3]
Principle of the Method
The method is based on the chemical derivatization of taurine with this compound. The reaction occurs in an alkaline environment (pH 8.5-9.5) at an elevated temperature (e.g., 70°C).[2] The sulfonyl chloride group of this compound reacts with the primary amine of taurine, forming a stable sulfonamide bond. The resulting dabsyl-taurine derivative possesses a strong chromophore (the azobenzene (B91143) group), which allows for sensitive detection at approximately 425-464 nm.[4] The derivatized sample is then injected into an HPLC system for separation and quantification against a standard curve.
Experimental Protocols
Required Materials and Reagents
-
Apparatus:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector
-
Reverse-phase C18 column (e.g., µBondapak C18)[4]
-
Thermostatic water bath or heating block
-
Microcentrifuge
-
Vortex mixer
-
Pipettes and tips
-
Autosampler vials
-
-
Reagents:
-
Taurine standard
-
This compound
-
Acetonitrile (B52724) (HPLC grade)
-
Acetone (B3395972) (HPLC grade)
-
Ethanol (HPLC grade)
-
Sodium bicarbonate or sodium carbonate
-
Sodium acetate (B1210297)
-
Hydrochloric acid (HCl)
-
Perchloric acid (PCA) or Trichloroacetic acid (TCA) for deproteinization
-
Ultrapure water
-
Preparation of Solutions
-
Taurine Stock Solution (1 mM): Dissolve an appropriate amount of taurine in 0.1 M HCl to prepare a 1 mM stock solution. Store at 4°C. Working standards can be prepared by diluting the stock solution with 0.1 M HCl.
-
Derivatization Buffer (0.1 M Sodium Bicarbonate, pH 9.0): Dissolve sodium bicarbonate in ultrapure water to a final concentration of 0.1 M. Adjust the pH to 9.0 with NaOH or HCl.
-
This compound Reagent (4 mM): Dissolve this compound in acetone or acetonitrile to a final concentration of 4 mM (approximately 1.3 mg/mL). This solution should be prepared fresh daily and kept on ice, protected from light.[2]
Sample Preparation (from Plasma/Serum)
-
Deproteinization: To 100 µL of plasma or serum in a microcentrifuge tube, add 100 µL of 10% (w/v) TCA or 6% (w/v) PCA to precipitate proteins.
-
Vortex: Vortex the mixture vigorously for 30 seconds.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collection: Carefully collect the supernatant for the derivatization step.
Derivatization Protocol
-
Aliquot: In a clean microcentrifuge tube, add 50 µL of the deproteinized sample supernatant or taurine standard.
-
Buffering: Add 50 µL of 0.1 M sodium bicarbonate buffer (pH 9.0).
-
Derivatization: Add 100 µL of the 4 mM this compound reagent.
-
Incubation: Vortex the mixture and incubate at 70°C for 15-30 minutes in a heating block or water bath.[2]
-
Termination (Optional but Recommended): Add an equal volume of a quenching solution (e.g., a solution containing an excess of a primary amine like glycine) to consume the excess this compound.
-
Dilution: Dilute the reaction mixture with the initial mobile phase (e.g., 50:50 acetonitrile/water) to a suitable concentration for HPLC analysis.
-
Filtration/Centrifugation: Filter the final solution through a 0.45 µm syringe filter or centrifuge to remove any precipitate before transferring to an HPLC vial.
HPLC Conditions
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A common mobile phase involves a gradient of:
-
Gradient Elution: A gradient program should be optimized to separate dabsyl-taurine from other dabsylated amino acids and reagent peaks. A typical gradient might start with a low percentage of organic solvent (B) and ramp up to elute the more hydrophobic compounds.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30-40°C.
-
Detection: UV-Vis detector set at 425 nm.[4]
Method Performance and Quantitative Data
The following tables summarize the typical analytical performance characteristics of the this compound method for amino acid analysis, which are representative for taurine determination.
Table 1: Linearity and Sensitivity
| Parameter | Typical Value | Source/Comment |
|---|---|---|
| Linearity Range | 10 - 250 µM | Based on general amino acid analysis with this compound. |
| Correlation Coefficient (R²) | > 0.99 | Common for validated HPLC methods. |
| Limit of Detection (LOD) | ~5 ng per injection | Reported for urinary amino acids.[4] |
| Limit of Quantification (LOQ) | ~16 mg/L in urine | Reported for reliable analysis in urine.[4] |
Table 2: Precision and Recovery
| Parameter | Typical Value | Source/Comment |
|---|---|---|
| Intra-day Precision (%RSD) | < 5% | Expected value for a validated HPLC method. |
| Inter-day Precision (%RSD) | < 10% | Expected value for a validated HPLC method. |
| Recovery from Plasma | 90 - 110% | Expected value for a robust sample preparation protocol. |
| Recovery from Urine | 85 - 115% | Expected value for a robust sample preparation protocol. |
Visualizations
Below are diagrams illustrating the key processes in this application note.
Caption: Experimental workflow for taurine determination.
Caption: Derivatization reaction of taurine.
References
Application of Dabsyl Chloride in Food and Beverage Analysis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dabsyl chloride (4-dimethylaminoazobenzene-4'-sulfonyl chloride) is a chromophoric derivatizing agent widely employed in the analysis of primary and secondary amines, most notably amino acids and biogenic amines, in various food and beverage matrices. Its primary advantage lies in the formation of stable, colored dabsyl-derivatives that can be readily detected and quantified using High-Performance Liquid Chromatography (HPLC) with UV-Visible detection in the visible range (around 465 nm). This circumvents potential interferences from other UV-absorbing compounds naturally present in complex food samples.[1] The stability of the derivatives and the simplicity of the derivatization procedure make it a robust method for routine quality control and safety assessment in the food industry.[2][3]
This document provides detailed application notes and experimental protocols for the use of this compound in the analysis of amino acids and biogenic amines in various food and beverage products.
Key Applications
The primary applications of this compound in food and beverage analysis include:
-
Amino Acid Profiling: Determination of the amino acid composition in products like fruit juices, beer, and protein hydrolysates. This is crucial for nutritional labeling, assessing protein quality, and monitoring fermentation processes.
-
Quantification of Biogenic Amines: Monitoring the levels of biogenic amines such as histamine, tyramine, putrescine, and cadaverine (B124047) in fermented foods and beverages like cheese, fish products, and wine. Elevated levels of biogenic amines can indicate food spoilage and may pose health risks to consumers.[4]
Quantitative Data Summary
The following tables summarize the quantitative performance of HPLC methods using this compound for the analysis of amino acids and biogenic amines in various food and beverage matrices.
Table 1: Quantitative Data for the Analysis of Biogenic Amines using this compound Derivatization followed by HPLC.
| Analyte | Food Matrix | Linearity Range | LOD (Limit of Detection) | LOQ (Limit of Quantification) | Recovery (%) |
| Putrescine | Fermented Meat | Not specified | Not specified | Not specified | Not specified |
| Cadaverine | Fermented Meat | Not specified | Not specified | Not specified | Not specified |
| Histamine | Fermented Meat | Not specified | Not specified | Not specified | Not specified |
| Tyramine | Fermented Meat | Not specified | Not specified | Not specified | Not specified |
| Spermidine | Fermented Meat | Not specified | Not specified | Not specified | Not specified |
| Spermine | Fermented Meat | Not specified | Not specified | Not specified | Not specified |
| Putrescine | Fish | 0.997-0.999 (r²) | 0.57 mg/L | 1.89 mg/L | Not specified |
| Cadaverine | Fish | 0.997-0.999 (r²) | 0.57 mg/L | 1.89 mg/L | Not specified |
| Histamine | Fish | 0.997-0.999 (r²) | Not specified | Not specified | Not specified |
| Tyramine | Fish | 0.997-0.999 (r²) | 0.13 mg/L | 0.45 mg/L | Not specified |
Data compiled from multiple sources.[1][5]
Table 2: Quantitative Data for the Analysis of Amino Acids using this compound Derivatization followed by HPLC.
| Analyte | Food Matrix | Linearity Range (µM) | R² |
| 18 Common Amino Acids | Koji Liquid | 10 - 250 | >0.99 |
| Dabsyl-Lys | Koji Liquid | 250 - 1000 | >0.96 |
| Dabsyl-Cys | Koji Liquid | 1000 - 10000 | >0.98 |
Data adapted from a study on amino acid analysis in a koji liquid.[1]
Experimental Protocols
Protocol 1: Analysis of Amino Acids in Fruit Juice
This protocol outlines the procedure for the determination of amino acids in fruit juice using this compound derivatization and HPLC-UV analysis.
1. Materials and Reagents:
-
This compound solution (1 mg/mL in acetone)
-
Sodium bicarbonate buffer (0.1 M, pH 9.0)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase)
-
Amino acid standards
-
Syringe filters (0.45 µm)
2. Sample Preparation:
-
Centrifuge the fruit juice sample at 10,000 x g for 15 minutes to remove suspended solids.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
Dilute the filtered sample with ultrapure water as needed to bring the amino acid concentrations within the linear range of the method.
3. Derivatization Procedure:
-
To 100 µL of the prepared sample or standard solution in a microcentrifuge tube, add 200 µL of sodium bicarbonate buffer (0.1 M, pH 9.0).
-
Add 400 µL of this compound solution (1 mg/mL in acetone).
-
Vortex the mixture for 1 minute.
-
Incubate the mixture at 70°C for 15 minutes in a heating block or water bath.[6]
-
After incubation, cool the mixture to room temperature.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in 500 µL of the initial mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before HPLC injection.
4. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 25 mM sodium acetate (B1210297) buffer with 0.5% (v/v) formic acid, pH 6.5
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from 10% B to 40% B over 30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV-Vis detector at 465 nm
-
Injection Volume: 20 µL
Protocol 2: Analysis of Biogenic Amines in Fish
This protocol describes the determination of biogenic amines in fish samples.
1. Materials and Reagents:
-
This compound solution (2 mg/mL in acetone)
-
Perchloric acid (HClO₄), 0.4 M
-
Sodium hydroxide (B78521) (NaOH), 1 M
-
Sodium bicarbonate buffer (0.1 M, pH 9.0)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Biogenic amine standards (e.g., histamine, tyramine, putrescine, cadaverine)
-
Solid Phase Extraction (SPE) C18 cartridges
2. Sample Preparation:
-
Homogenize 5 g of fish muscle tissue with 20 mL of 0.4 M perchloric acid.
-
Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter.
3. Derivatization Procedure:
-
Take 1 mL of the filtered extract and adjust the pH to approximately 9.0 with 1 M NaOH.
-
Add 2 mL of sodium bicarbonate buffer (0.1 M, pH 9.0).
-
Add 2 mL of this compound solution (2 mg/mL in acetone).
-
Vortex the mixture and incubate at 70°C for 20 minutes.[5]
-
After cooling, the mixture can be directly injected or further cleaned up using SPE.
4. SPE Cleanup (Optional but Recommended):
-
Condition a C18 SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of water.
-
Load the derivatized sample onto the cartridge.
-
Wash the cartridge with 5 mL of water/acetonitrile (90:10, v/v).
-
Elute the dabsylated amines with 5 mL of acetonitrile.
-
Evaporate the eluate to dryness and reconstitute in 1 mL of the initial mobile phase.
5. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Acetonitrile/Water (40:60, v/v)
-
Mobile Phase B: Acetonitrile
-
Gradient: A gradient program suitable for separating the target biogenic amines. For example, start with 100% A, then a linear gradient to 100% B over 25 minutes.
-
Flow Rate: 1.2 mL/min
-
Detection: UV-Vis detector at 465 nm
-
Injection Volume: 20 µL
Visualizations
Caption: Experimental workflow for amino acid analysis in fruit juice.
Caption: Experimental workflow for biogenic amine analysis in fish.
Conclusion
This compound derivatization coupled with HPLC is a reliable and effective method for the routine analysis of amino acids and biogenic amines in a variety of food and beverage products. The stability of the dabsyl derivatives, coupled with detection in the visible range, minimizes interferences and provides good sensitivity. The protocols outlined in this document can be adapted and validated for specific laboratory needs and matrices, contributing to enhanced quality control and safety monitoring within the food and beverage industry.
References
Troubleshooting & Optimization
How to optimize Dabsyl chloride derivatization temperature and time?
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to optimize Dabsyl chloride derivatization, focusing specifically on reaction temperature and time.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature and time for this compound derivatization?
The optimal temperature for this compound derivatization is frequently cited as 70°C.[1][2] The incubation time at this temperature typically ranges from 15 to 30 minutes.[3][4][5] One study focused on biogenic amines determined the optimal conditions to be precisely 70°C for 21 minutes. It is crucial to note that the ideal conditions can vary depending on the specific analytes and the matrix of the sample.
Q2: My derivatization yield is low. How can I improve it?
Low derivatization yield is a common problem that can often be traced back to suboptimal reaction conditions. Here are the key factors to check:
-
Incorrect Temperature and Time: The reaction is highly dependent on both temperature and time. Ensure your heating block or water bath is accurately calibrated. Deviating from the optimal 70°C and 15-30 minute window can significantly reduce yield.
-
Suboptimal pH: The derivatization reaction with this compound is most efficient in an alkaline environment, typically at a pH between 8.5 and 9.5. Using a buffer such as sodium bicarbonate or borate (B1201080) (e.g., 0.1 M, pH 9.0) is recommended to maintain the optimal pH.
-
Reagent Degradation: this compound can hydrolyze in the presence of water. It is best to prepare the reagent solution fresh in an appropriate solvent like acetone (B3395972) or acetonitrile (B52724).
-
Insufficient Reagent: To ensure the reaction goes to completion, a molar excess of this compound should be used.
Q3: I'm seeing extra peaks in my chromatogram. What could be the cause?
The presence of extraneous peaks often points to side reactions or impurities. The most common cause is the hydrolysis of this compound into dabsyl acid, which can appear as a significant peak in your chromatogram. To minimize this, always use freshly prepared this compound solutions and control the amount of water in your reaction mixture.
Q4: Why is this compound a preferred derivatizing agent?
This compound is a popular reagent for pre-column derivatization in HPLC analysis for several reasons:
-
Stable Derivatives: It forms highly stable and intensely colored dabsyl-amino acid derivatives.
-
High Sensitivity: These derivatives can be detected with high sensitivity in the visible region of the spectrum, offering excellent selectivity as few naturally occurring compounds absorb light in this range.
-
Robust Method: The derivatization procedure is relatively simple and provides good reproducibility.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Derivatization Yield | Reaction temperature is too low or too high. | Calibrate your heating equipment and ensure the reaction is maintained at 70°C. |
| Reaction time is too short or too long. | Optimize the incubation time, starting with a range of 15-30 minutes. | |
| pH of the reaction mixture is not optimal. | Use a buffer (e.g., sodium bicarbonate, borate) to maintain a pH between 8.5 and 9.5. | |
| This compound reagent has degraded. | Prepare fresh this compound solution in acetone or acetonitrile before each experiment. | |
| Incomplete Derivatization | Insufficient amount of derivatizing agent. | Ensure a molar excess of this compound is used to drive the reaction to completion. |
| Presence of Extra Peaks | Hydrolysis of excess this compound. | Minimize water content in the reaction and prepare reagent solutions fresh to reduce the formation of dabsyl acid. |
| Unreacted this compound. | After derivatization, the reaction can be quenched with a primary or secondary amine to consume excess reagent. |
Experimental Protocols
Protocol: Pre-column Derivatization of Amino Acids with this compound
This protocol provides a general procedure for the derivatization of amino acids. Optimization may be required for specific applications.
Materials:
-
This compound solution (e.g., 2.5 mg/mL in acetonitrile or acetone).
-
Sodium bicarbonate or borate buffer (e.g., 0.1 M, pH 9.0).
-
Amino acid standards or sample hydrolysate.
-
Heating block or water bath set to 70°C.
-
Vortex mixer.
-
HPLC system with a UV-Vis detector.
Procedure:
-
Sample Preparation: Ensure your amino acid standard or sample is dissolved in a suitable buffer, such as 0.1 M HCl.
-
Aliquoting: In a microcentrifuge tube, place a specific volume of your sample or standard.
-
Buffering: Add an equal volume of the sodium bicarbonate or borate buffer to the tube to adjust the pH to the optimal range for the reaction (pH ~9.0).
-
Derivatization: Add an excess of the this compound solution to the mixture and vortex thoroughly.
-
Incubation: Place the tube in a heating block or water bath pre-heated to 70°C and incubate for 15-30 minutes.
-
Quenching (Optional): If necessary, quench the reaction by adding a primary or secondary amine to consume excess this compound.
-
Analysis: The sample is now ready for injection into the HPLC system for analysis. The dabsylated amino acids are typically detected by their absorbance at around 425 nm.
Visualizing the Optimization Workflow
The following diagram illustrates a logical workflow for optimizing the temperature and time for this compound derivatization.
References
Common interfering substances in Dabsyl chloride HPLC analysis.
Welcome to the technical support center for Dabsyl chloride HPLC analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.
Frequently Asked Questions & Troubleshooting
This section addresses specific problems that may arise during this compound derivatization and subsequent HPLC analysis.
Q1: What are the most common interfering substances in this compound HPLC analysis?
A1: this compound is a highly reactive compound that derivatizes primary and secondary amines, which are often the target analytes. However, it can also react with other nucleophilic functional groups present in a sample matrix, leading to interfering peaks in the chromatogram. The most common interfering substances include:
-
Compounds with Phenolic Hydroxyl Groups: this compound can react with the hydroxyl group of phenols.[1][2] An example is the amino acid Tyrosine, which has a phenolic side chain.
-
Compounds with Imidazole (B134444) Groups: The imidazole ring, present in amino acids like Histidine, can also be derivatized by this compound.[1][2]
-
Thiols: Although the reaction is slower, compounds containing thiol (-SH) groups can also react with this compound.
-
Water: this compound can be hydrolyzed by water in the sample or reagents, forming dabsyl sulfonic acid. This byproduct is often a major interfering peak in the chromatogram.
-
Other Nucleophiles: Any other sufficiently nucleophilic compound in the sample matrix could potentially react with this compound.
Q2: I'm observing unexpected peaks in my chromatogram. How can I identify their source?
A2: Unexpected peaks in your chromatogram can originate from several sources. Here's a systematic approach to identify them:
-
Blank Injection: Run a blank injection containing only the derivatization reagents (this compound, buffer, and solvent) without any sample. Peaks present in the blank run are likely due to impurities in the reagents or hydrolysis of this compound.
-
Matrix Blank: Prepare a sample that is representative of your matrix but does not contain your analyte of interest. Derivatize and inject this sample. Any new peaks are likely from the sample matrix itself.
-
Review the Chemistry: As mentioned in Q1, this compound reacts with phenols and imidazoles.[1][2] If your sample contains compounds with these functional groups, they are likely sources of the unexpected peaks. For instance, Tyrosine and Histidine can form bis-dabsyl derivatives.[3]
-
Late Elution from Previous Runs: A broad, poorly defined peak could be a compound from a previous injection that is slowly eluting from the column. To address this, run a long wash step with a strong solvent at the end of each run.[4]
-
System Contamination: "Ghost peaks" can arise from contamination in the injector, tubing, or column.[5][6][7][8] A systematic cleaning of the HPLC system may be necessary.
Q3: My derivatization reaction seems inefficient, or I'm getting multiple peaks for a single analyte. What could be the cause?
A3: Inefficient derivatization or the appearance of multiple peaks for a single analyte (like lysine, tyrosine, or histidine) can often be traced back to suboptimal reaction conditions.[3]
| Parameter | Recommended Value | Potential Issues if Suboptimal |
| pH | 8.5 - 9.5 | Lower pH can lead to incomplete derivatization of amines. Higher pH can accelerate the hydrolysis of this compound. |
| Temperature | 70 °C | Lower temperatures may result in slow and incomplete reactions. Higher temperatures can lead to degradation of the analyte or reagent. |
| Reaction Time | 15 - 30 minutes | Insufficient time will lead to incomplete derivatization. Excessively long times may increase the formation of byproducts. |
| This compound Concentration | In excess relative to the analyte | An insufficient amount of this compound will result in incomplete derivatization. A very large excess can lead to a large reagent peak that may obscure analyte peaks. |
Table 1: Optimized Reaction Conditions for this compound Derivatization.[3][9][10]
For amino acids like lysine, which has two primary amine groups, or tyrosine and histidine, which have other reactive groups, incomplete derivatization can result in a mixture of mono- and bis-dabsylated products, leading to multiple peaks.[3] Ensuring optimal reaction conditions will drive the reaction to completion, favoring the formation of a single, fully derivatized product.
Q4: How can I minimize interference from the sample matrix?
A4: Proper sample preparation is crucial to minimize matrix effects and remove interfering substances before derivatization. Common and effective techniques include:
-
Protein Precipitation: For biological samples like plasma or serum, precipitating proteins with a solvent like acetonitrile (B52724) or methanol (B129727) is a common first step.[11]
-
Liquid-Liquid Extraction (LLE): This technique separates analytes from interferences based on their differential solubility in two immiscible liquids.
-
Solid-Phase Extraction (SPE): SPE is a highly effective method for cleaning up complex samples. A C18 cartridge can be used to retain the dabsylated amines while more polar interfering substances are washed away.[10]
Experimental Protocols
Protocol 1: General this compound Derivatization of Amines
This protocol provides a general procedure for the derivatization of primary and secondary amines with this compound.
-
Sample Preparation: Ensure your sample is free of particulate matter and has been subjected to appropriate cleanup procedures (e.g., protein precipitation or SPE).
-
pH Adjustment: Adjust the pH of your sample to 8.5-9.5 using a suitable buffer (e.g., sodium bicarbonate/carbonate buffer).[12]
-
Reagent Preparation: Prepare a solution of this compound in a solvent like acetone (B3395972) or acetonitrile.[3]
-
Derivatization Reaction:
-
Quenching (Optional): The reaction can be stopped by adding a small amount of a primary or secondary amine solution (e.g., glycine) to consume the excess this compound, although this is often not necessary if the excess reagent does not interfere with the chromatography.
-
Analysis: The sample is now ready for injection into the HPLC system.
Protocol 2: Sample Cleanup using Solid-Phase Extraction (SPE)
This protocol outlines a general procedure for cleaning up a biological sample extract using a C18 SPE cartridge after derivatization.
-
Cartridge Conditioning:
-
Wash the C18 cartridge with one column volume of methanol.
-
Equilibrate the cartridge with one column volume of the initial mobile phase of your HPLC method.
-
-
Sample Loading:
-
Load the derivatized sample onto the SPE cartridge.
-
-
Washing:
-
Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to elute polar, underivatized interfering compounds. The dabsylated analytes will be retained on the C18 stationary phase.
-
-
Elution:
-
Elute the dabsylated analytes of interest with a stronger solvent, such as acetonitrile or methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in the initial mobile phase for HPLC analysis.
-
Visual Guides
References
- 1. jasco.co.uk [jasco.co.uk]
- 2. jascoinc.com [jascoinc.com]
- 3. scribd.com [scribd.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. hplc.eu [hplc.eu]
- 6. wyatt.com [wyatt.com]
- 7. uhplcs.com [uhplcs.com]
- 8. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting incomplete dabsylation of secondary amines.
Welcome to our technical support center. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot issues related to the incomplete dabsylation of secondary amines.
Frequently Asked Questions (FAQs)
Q1: What is dabsyl chloride and why is it used for derivatizing secondary amines?
This compound (4-dimethylaminoazobenzene-4'-sulfonyl chloride) is a chromophoric derivatizing agent. It reacts with primary and secondary amines to form stable, colored dabsyl-amine derivatives.[1] These derivatives have strong absorbance in the visible region (around 436-460 nm), which allows for sensitive detection by HPLC with a UV-Vis detector, minimizing interference from other UV-absorbing compounds in the sample matrix.[2][3]
Q2: How does the dabsylation of secondary amines differ from that of primary amines?
The fundamental reaction is the same: the nucleophilic nitrogen of the amine attacks the electrophilic sulfur of the sulfonyl chloride. However, secondary amines are generally less reactive than primary amines towards this compound. This is primarily due to steric hindrance: the two organic substituents on the nitrogen of a secondary amine create more bulk around the reactive site, impeding the approach of the this compound molecule. This can lead to slower reaction kinetics and may require more forcing reaction conditions to achieve complete derivatization.
Q3: What are the key parameters that influence the dabsylation reaction?
Several factors can significantly impact the efficiency of the dabsylation reaction. These include:
-
pH: The reaction requires a basic pH to ensure the amine is in its deprotonated, nucleophilic form.
-
Temperature: Higher temperatures can increase the reaction rate, which is particularly useful for sterically hindered secondary amines.
-
Reaction Time: Sufficient time must be allowed for the reaction to proceed to completion.
-
Reagent Concentration: An adequate excess of this compound is necessary to drive the reaction forward.
-
Solvent: The solvent must be able to dissolve both the amine and this compound. Acetonitrile (B52724) is commonly used.
Troubleshooting Guide for Incomplete Dabsylation of Secondary Amines
Issue: Low or no formation of the dabsylated secondary amine product.
This is the most common issue and can be caused by a number of factors. The following troubleshooting guide will help you identify and resolve the problem.
| Possible Cause | Recommended Solution |
| Incorrect Reaction pH | The optimal pH for dabsylation is typically in the range of 8.0-10.0.[2][4][5] At lower pH values, the secondary amine will be protonated and therefore not nucleophilic enough to react. Verify the pH of your reaction mixture using a pH meter and adjust if necessary with a suitable buffer (e.g., sodium bicarbonate/carbonate). |
| Steric Hindrance | Secondary amines, especially those with bulky substituents, react more slowly than primary amines. To overcome this, you can: - Increase the reaction temperature (e.g., to 70°C or higher).[2][6] - Extend the reaction time (e.g., from 20 minutes to 60 minutes or longer). - Increase the molar excess of this compound. |
| Degraded this compound Reagent | This compound is sensitive to moisture and can hydrolyze over time, leading to a loss of reactivity. Ensure that your this compound is stored in a desiccator, protected from light. It is best to prepare fresh this compound solutions in an anhydrous solvent like acetonitrile for each experiment. |
| Insufficient Reagent Concentration | A sufficient molar excess of this compound is required to ensure the reaction goes to completion. A 2- to 10-fold molar excess over the amine is a good starting point.[1] For particularly unreactive secondary amines, a higher excess may be necessary. |
| Poor Solubility | If either your secondary amine or the this compound is not fully dissolved in the reaction solvent, the reaction will be incomplete. Ensure that both components are fully soluble. You may need to try a different solvent or a co-solvent mixture. |
| Suboptimal Reaction Temperature or Time | The reaction may not have had enough time or energy to reach completion. Refer to the optimized conditions in the table below and consider running a time-course or temperature-optimization experiment for your specific secondary amine. |
Summary of Optimized Dabsylation Conditions
The following table summarizes experimentally determined optimal conditions for the dabsylation of biogenic amines, which can serve as a good starting point for optimizing the derivatization of other secondary amines.
| Parameter | Optimized Value | Reference |
| This compound Concentration | 1.75 x 10⁻³ M | [6] |
| pH | 8.2 | [6] |
| Temperature | 70°C | [6] |
| Reaction Time | 21 minutes | [6] |
Experimental Protocols
General Protocol for Dabsylation of a Secondary Amine
-
Sample Preparation: Dissolve the secondary amine-containing sample in a suitable solvent (e.g., acetonitrile or a buffer solution).
-
pH Adjustment: Add a sodium bicarbonate/carbonate buffer (pH ~8.2-9.5) to the sample solution.
-
Reagent Addition: Add a freshly prepared solution of this compound in acetonitrile to the sample. A 2- to 10-fold molar excess of this compound is recommended.
-
Incubation: Incubate the reaction mixture at an elevated temperature (e.g., 70°C) for a specified time (e.g., 20-30 minutes).[5]
-
Reaction Quenching: Stop the reaction by cooling the mixture in an ice bath.[2] Some protocols may use the addition of a primary amine like ammonia (B1221849) to consume the excess this compound, but this is often not necessary for dabsylation.
-
Analysis: The dabsylated amine is now ready for analysis, typically by reverse-phase HPLC with detection in the visible range (~436 nm).
Visualizations
Dabsylation Reaction Workflow
Caption: A general workflow for the dabsylation of secondary amines.
Troubleshooting Logic for Incomplete Dabsylation
Caption: A decision tree for troubleshooting incomplete dabsylation reactions.
References
- 1. scribd.com [scribd.com]
- 2. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. osti.gov [osti.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
How to remove excess Dabsyl chloride from a reaction mixture?
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing excess Dabsyl chloride from a reaction mixture.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Product is an oil, not a solid | Residual organic solvent. | Dissolve the oil in a different, minimal-volume solvent and re-concentrate under high vacuum for an extended period. |
| Mixture of product and sulfur-containing byproducts. | Purify the product using column chromatography. | |
| Low or no yield of desired product | Instability or improper handling of this compound. | Ensure this compound is fresh and has been stored under dry, inert conditions. |
| Incomplete reaction. | Verify reaction monitoring (e.g., TLC, HPLC) to confirm the consumption of the starting material. | |
| Difficulty in separating product from Dabsyl sulfonamide byproduct (after amine quench) | Similar polarity of the product and the byproduct. | Optimize chromatographic conditions (e.g., gradient, solvent system) for better separation. Consider using a different quenching amine that results in a more easily separable sulfonamide. |
| Vigorous, uncontrolled reaction during quenching | Direct addition of water to the concentrated reaction mixture. | Always add the reaction mixture slowly to a cold, stirred quenching solution (e.g., ice-water or saturated sodium bicarbonate solution). |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for removing excess this compound?
A1: The most common method is quenching the reaction mixture. This involves reacting the excess this compound with a nucleophilic agent to convert it into a more easily removable derivative. This is typically followed by an aqueous work-up and/or chromatography.
Q2: What are the recommended quenching agents for this compound?
A2: Several quenching agents can be used, with the choice depending on the stability of your product and the desired work-up procedure. Common options include:
-
Water or aqueous base (e.g., sodium bicarbonate): This hydrolyzes this compound to dabsyl sulfonic acid, which is water-soluble and can be removed by aqueous extraction.[1][2]
-
Primary or secondary amines (e.g., ethylamine, piperidine): These react with this compound to form stable dabsyl sulfonamides. These byproducts are typically removed by chromatography. This method is often used when the desired product is sensitive to aqueous basic conditions.[3]
-
Scavenger resins: Resins containing nucleophilic functional groups (e.g., amine-functionalized silica (B1680970) or polymer beads) can be added to the reaction mixture to bind with the excess this compound. The resin is then simply filtered off.[2]
Q3: How do I perform an aqueous work-up to remove hydrolyzed this compound?
A3: After quenching with water or a weak base, the reaction mixture is typically diluted with an organic solvent (e.g., ethyl acetate, dichloromethane) and transferred to a separatory funnel. The organic layer is then washed sequentially with a dilute acid (e.g., 1M HCl) to remove any basic impurities, followed by a saturated sodium bicarbonate solution to ensure all dabsyl sulfonic acid is in its salt form in the aqueous layer. A final wash with brine helps to remove residual water before drying the organic layer over an anhydrous salt (e.g., Na₂SO₄, MgSO₄).[4]
Q4: When should I choose a scavenger resin over a liquid-phase quenching agent?
A4: Scavenger resins are particularly useful in parallel synthesis or when purifying a library of compounds. They offer a simplified work-up that involves only filtration, avoiding the need for aqueous extractions which can be cumbersome for multiple small-scale reactions. They are also a good choice for products that are difficult to purify by chromatography or are sensitive to aqueous conditions.
Q5: Can I remove excess this compound using chromatography without quenching?
A5: While possible, it is generally not recommended. This compound is reactive and can degrade on silica gel, potentially complicating the purification. It is best practice to quench the excess reagent before chromatographic purification.
Experimental Protocols
Protocol 1: Quenching with Aqueous Sodium Bicarbonate and Extractive Work-up
This protocol is suitable for products that are stable to mild aqueous base.
Materials:
-
Reaction mixture containing excess this compound
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
1M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel, beakers, Erlenmeyer flask
-
Rotary evaporator
Procedure:
-
Cool the reaction mixture: Place the reaction flask in an ice bath to cool it to 0-5 °C.
-
Prepare the quenching solution: In a separate beaker, place a volume of saturated aqueous sodium bicarbonate solution that is at least 5-10 times the molar excess of this compound. Cool this solution in an ice bath with stirring.
-
Quench the reaction: Slowly add the cold reaction mixture dropwise to the stirred, cold sodium bicarbonate solution. Be cautious as this will generate carbon dioxide gas.
-
Stir: Allow the mixture to stir for 30-60 minutes after the addition is complete to ensure all the this compound has hydrolyzed.
-
Extraction: Transfer the mixture to a separatory funnel. Add the organic extraction solvent and shake well. Allow the layers to separate.
-
Separate layers: Drain the aqueous layer.
-
Wash the organic layer:
-
Wash the organic layer with 1M HCl.
-
Wash the organic layer with saturated aqueous NaHCO₃.
-
Wash the organic layer with brine.
-
-
Dry the organic layer: Transfer the organic layer to an Erlenmeyer flask and add anhydrous Na₂SO₄ or MgSO₄. Swirl and let it stand for 10-15 minutes.
-
Isolate the product: Filter or decant the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude product, which can then be further purified if necessary.
Data Presentation
Table 1: Comparison of Quenching Methods for Excess this compound
| Method | Reagent | Byproduct | Removal Method | Advantages | Disadvantages |
| Hydrolysis | Water, aq. NaHCO₃ | Dabsyl sulfonic acid | Aqueous extraction | Simple, cost-effective reagents. | Not suitable for base-sensitive products. Can be slow. |
| Nucleophilic Scavenging (Liquid-Phase) | Primary/secondary amine (e.g., ethylamine) | Dabsyl sulfonamide | Chromatography | Fast and efficient quenching. | Byproduct may be difficult to separate from the product. |
| Nucleophilic Scavenging (Solid-Phase) | Amine-functionalized resin | Resin-bound dabsyl adduct | Filtration | Simple work-up, suitable for automation. | Higher cost of reagents. |
Visualization
Below is a diagram illustrating the general workflow for removing excess this compound from a reaction mixture.
Caption: A flowchart of methods for removing excess this compound.
References
Peak splitting and tailing issues in dabsyl-amino acid chromatography.
This technical support center provides troubleshooting guidance for common issues encountered during the analysis of dabsyl-amino acids by HPLC. The information is tailored for researchers, scientists, and drug development professionals to help resolve peak splitting and tailing problems.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using dabsyl chloride for amino acid derivatization?
A1: this compound is a widely used derivatizing agent for amino acid analysis due to several key advantages. The derivatization procedure is straightforward and results in highly stable dabsyl-amino acid derivatives that can be stored for extended periods without degradation.[1][2] These derivatives are intensely colored and can be detected with high sensitivity in the visible region of the electromagnetic spectrum (typically around 465 nm), which minimizes interference from other naturally occurring compounds that absorb in the UV range.[1][3] Furthermore, this compound reacts with both primary and secondary amino acids, allowing for a comprehensive analysis of all amino acids in a single run.[1]
Q2: What are the critical parameters to control during the dabsyl derivatization reaction?
A2: For a successful and reproducible derivatization, it is crucial to control the following parameters:
-
pH: The reaction is highly pH-dependent. An optimal pH, typically between 8.5 and 9.5, ensures that the amino groups are in their nucleophilic, unprotonated form, facilitating the reaction with this compound.[1]
-
Reagent Concentration: A sufficient excess of this compound is necessary to drive the reaction to completion. However, a very large excess can lead to interfering peaks from the unreacted reagent or its hydrolysis by-products.
-
Reaction Time and Temperature: These parameters must be optimized to ensure the reaction proceeds to completion without causing degradation of the dabsyl-amino acids. A common practice is to incubate the reaction mixture at an elevated temperature, for example, 70°C for 15-30 minutes.[1]
-
Solvent: The choice of solvent is important for dissolving both the amino acids and this compound. Acetonitrile (B52724) is a commonly used solvent for preparing the this compound solution.[1]
Q3: What type of HPLC column is typically used for the separation of dabsyl-amino acids?
A3: Dabsyl-amino acids are most commonly separated using reversed-phase HPLC columns, such as C8 or C18 columns.[1] These columns provide good resolution for the relatively hydrophobic dabsyl derivatives. The separation is typically achieved using a gradient elution with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol.
Troubleshooting Guides
Peak Splitting Issues
Peak splitting in dabsyl-amino acid chromatography can manifest as a single peak appearing as two or more closely eluting peaks. This can be caused by various factors related to the sample, the HPLC system, or the chromatographic method itself.
Q4: My chromatogram shows split peaks for all dabsyl-amino acids. What are the likely causes and how can I fix this?
A4: If all peaks in your chromatogram are split, the issue is likely related to the HPLC system hardware or a problem affecting the entire sample flow path.
| Potential Cause | Troubleshooting Steps |
| Column Void or Channeling | A void at the column inlet or channeling in the packing bed can cause the sample to travel through different paths, resulting in split peaks. Try reversing and flushing the column. If the problem persists, the column may need to be replaced. |
| Blocked Frit | A partially blocked inlet frit can distort the sample band as it enters the column. Attempt to sonicate the frit in an appropriate solvent or replace it. |
| Injector Issues | A malfunctioning autosampler or manual injector can lead to improper sample introduction onto the column. Inspect the injector for any signs of wear or blockage. |
| Extra-column Volume | Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and peak splitting. Use tubing with the smallest possible internal diameter and length. |
Q5: Only one or a few of my dabsyl-amino acid peaks are splitting. What should I investigate?
A5: When peak splitting is observed for specific analytes, the problem is more likely related to the chemistry of the separation or the sample itself.
| Potential Cause | Troubleshooting Steps |
| Co-elution of Analytes | Two different dabsyl-amino acids may be eluting at very similar retention times, appearing as a split peak. Optimize the gradient profile or change the mobile phase composition to improve resolution. |
| Incomplete Derivatization or Side Reactions | Incomplete reaction or the formation of derivatization by-products can lead to multiple peaks for a single amino acid. Ensure optimal derivatization conditions (pH, temperature, time, and reagent concentration). |
| Sample Solvent Incompatibility | If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase. |
| On-column Degradation | The dabsyl derivative of a particular amino acid might be unstable under the chromatographic conditions. Investigate the stability of the specific dabsyl-amino acid under the mobile phase pH and temperature. |
Troubleshooting Workflow for Peak Splitting
Caption: A logical workflow for troubleshooting peak splitting issues.
Peak Tailing Issues
Peak tailing is characterized by an asymmetry in the chromatographic peak, where the latter half of the peak is broader than the front half. This can compromise resolution and affect the accuracy of peak integration.
Q6: What are the common causes of peak tailing in dabsyl-amino acid analysis?
A6: Peak tailing can arise from a variety of chemical and physical interactions within the chromatographic system.
| Potential Cause | Explanation | Recommended Solution |
| Secondary Silanol (B1196071) Interactions | Residual silanol groups on the silica-based stationary phase can interact with the dabsyl-amino acids, causing tailing. | Lower the mobile phase pH to protonate the silanol groups, or use an end-capped column. |
| Mobile Phase pH | If the mobile phase pH is close to the pKa of a dabsyl-amino acid, both ionized and non-ionized forms may exist, leading to peak tailing. | Adjust the mobile phase pH to be at least 1.5-2 pH units away from the analyte's pKa. |
| Column Overload | Injecting too much sample can saturate the stationary phase, resulting in broadened, tailing peaks. | Reduce the sample concentration or injection volume. |
| Column Contamination | Accumulation of contaminants on the column can create active sites that cause peak tailing. | Flush the column with a strong solvent or, if necessary, replace the column. |
| Metal Contamination | Trace metals in the sample or from the HPLC system can chelate with dabsyl-amino acids, leading to tailing. | Use a mobile phase additive that can act as a metal chelator, or use a bio-inert HPLC system. |
Q7: Can the derivatization process itself contribute to peak tailing?
A7: Yes, the derivatization process can indirectly lead to peak tailing. If the derivatization is incomplete, the presence of underivatized amino acids can appear as tailing on the main derivative peak, especially if they are not well-resolved. Additionally, the formation of by-products during the reaction can also co-elute and cause peak shape distortions. It is essential to optimize the derivatization conditions to ensure a complete and clean reaction.
Logical Relationship of Peak Tailing Causes
Caption: Interrelationship of factors contributing to peak tailing.
Experimental Protocols
Standard this compound Derivatization Protocol
This protocol provides a general procedure for the derivatization of amino acids with this compound.
-
Sample Preparation:
-
Prepare a standard solution of amino acids in 0.1 M HCl.
-
For biological samples, perform protein precipitation (e.g., with acetonitrile or perchloric acid) followed by centrifugation to remove proteins.
-
-
Derivatization Reaction:
-
To 50 µL of the amino acid sample or standard, add 100 µL of a sodium bicarbonate buffer (e.g., 0.1 M, pH 9.0).
-
Add 200 µL of a this compound solution (e.g., 2.5 mg/mL in acetonitrile).
-
Vortex the mixture thoroughly.
-
Incubate the reaction mixture at 70°C for 15 minutes.
-
-
Reaction Quenching:
-
After incubation, cool the mixture to room temperature.
-
Add 100 µL of a quenching solution (e.g., a solution containing a primary amine like glycine (B1666218) or a solution of sodium phosphate) to react with the excess this compound.
-
-
Sample Dilution and Analysis:
-
Dilute the derivatized sample with the initial mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injecting it into the HPLC system.
-
Example HPLC Method for Dabsyl-Amino Acid Separation
| Parameter | Condition |
| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 25 mM sodium acetate (B1210297) buffer, pH 6.5 |
| Mobile Phase B | Acetonitrile |
| Gradient | 15-35% B over 20 min, then to 60% B in 5 min, hold for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detection | Visible, 465 nm |
| Injection Volume | 20 µL |
Experimental Workflow for Dabsyl-Amino Acid Analysis
Caption: A typical workflow for the analysis of dabsyl-amino acids.
References
Technical Support Center: Troubleshooting Low Recovery of Specific Amino Acids After Dabsylation
Welcome to the Technical Support Center for dabsylation-based amino acid analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to the low recovery of specific amino acids during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is dabsylation and why is it used for amino acid analysis?
Dabsylation is a pre-column derivatization technique used in high-performance liquid chromatography (HPLC) for the analysis of amino acids. It involves the reaction of amino acids with dabsyl chloride (4-dimethylaminoazobenzene-4'-sulfonyl chloride) to form stable, colored dabsyl-amino acid derivatives. These derivatives can be detected with high sensitivity in the visible region of the electromagnetic spectrum (around 465 nm), which offers excellent selectivity as few naturally occurring compounds absorb light in this range.[1] The stability of the dabsylated amino acids is a key advantage, allowing for reliable and reproducible quantification.[1][2]
Q2: I am observing low recovery for specific amino acids after dabsylation. What are the general causes?
Low recovery of specific amino acids after dabsylation can be attributed to several factors, primarily related to the chemistry of the amino acid side chains and the derivatization conditions. The most common reasons include:
-
Side Reactions: this compound can react with functional groups in the amino acid side chains, leading to the formation of multiple products for a single amino acid.
-
Incomplete Derivatization: Suboptimal reaction conditions (e.g., pH, temperature, reagent concentration) can lead to incomplete derivatization of the target amino acids.
-
Degradation of Derivatives: The stability of dabsyl-amino acids can be influenced by the pH and temperature of the surrounding environment.[3]
-
Formation of Multiple Derivatives: Some amino acids can react with more than one molecule of this compound, resulting in a mixture of mono-, di-, or even tri-dabsylated products.
Q3: Which amino acids are particularly prone to low recovery and why?
Certain amino acids are more susceptible to low or variable recovery due to their reactive side chains. These include:
-
Lysine (B10760008): The ε-amino group in the side chain of lysine can also react with this compound, leading to the formation of bis-dabsyl-lysine in addition to the desired mono-dabsyl-lysine.[4][5]
-
Cysteine: The sulfhydryl (-SH) group in the side chain of cysteine is highly reactive and can be a site for side reactions with this compound.
-
Tyrosine: The phenolic hydroxyl group of tyrosine can be derivatized by this compound.[1]
-
Histidine: The imidazole (B134444) ring in the side chain of histidine can also react with this compound.[1]
The formation of these multiple derivatives for a single amino acid can lead to a distribution of the analyte among different chromatographic peaks, making accurate quantification of the intended mono-dabsylated form challenging.
Troubleshooting Guides
This section provides a structured approach to troubleshooting low recovery of specific amino acids.
Issue: Low Recovery of Lysine
Symptoms:
-
The peak corresponding to mono-dabsyl-lysine is smaller than expected.
-
Multiple peaks are observed in the chromatogram that may correspond to lysine derivatives.
Possible Causes and Solutions:
| Possible Cause | Explanation | Troubleshooting Steps |
| Formation of Bis-Dabsyl-Lysine | This compound reacts with both the α-amino and ε-amino groups of lysine, forming a di-substituted product. This reduces the concentration of the mono-substituted lysine that is typically quantified.[4][5] | 1. Optimize this compound Concentration: Use the lowest effective concentration of this compound to favor the formation of the mono-dabsylated product. A large excess of the reagent increases the likelihood of di-substitution. 2. Calibrate with Bis-Dabsyl-Lysine Standard: If possible, synthesize or obtain a bis-dabsyl-lysine standard to identify its retention time in your chromatogram. This will help to confirm if this is the cause of the low recovery of the mono-dabsylated form. 3. Summation of Peak Areas: If both mono- and bis-dabsyl-lysine peaks are well-resolved, quantify both and sum the areas to determine the total lysine recovery. |
| Incomplete Derivatization | The reaction conditions may not be optimal for the complete derivatization of both amino groups. | 1. Verify pH: Ensure the reaction pH is within the optimal range of 8.5-9.5.[4][6] 2. Check Reaction Temperature and Time: The derivatization is typically carried out at an elevated temperature (e.g., 70°C) for a specific duration (e.g., 12-15 minutes).[2] Ensure these parameters are accurately controlled. |
Issue: Low Recovery of Cysteine
Symptoms:
-
The peak for dabsyl-cysteine is significantly smaller than other amino acids or absent.
-
Unidentified peaks may be present in the chromatogram.
Possible Causes and Solutions:
| Possible Cause | Explanation | Troubleshooting Steps |
| Oxidation of the Sulfhydryl Group | The thiol group of cysteine is highly susceptible to oxidation, forming cystine (a disulfide dimer) or other oxidized species. Dabsylation of these oxidized forms will result in different derivatives that elute at different retention times than dabsyl-cysteine. | 1. Use Freshly Prepared Samples: Prepare cysteine-containing samples immediately before derivatization to minimize oxidation. 2. Work under Inert Atmosphere: If possible, perform the derivatization under an inert atmosphere (e.g., nitrogen or argon) to reduce exposure to oxygen. 3. Addition of Reducing Agents (with caution): The use of reducing agents like dithiothreitol (B142953) (DTT) to maintain cysteine in its reduced form should be done cautiously, as the reducing agent itself can react with this compound. |
| Side Reaction with the Sulfhydryl Group | This compound can react directly with the sulfhydryl group of cysteine, leading to the formation of a thioether linkage in addition to the reaction with the amino group. This results in a di-dabsylated cysteine derivative. | 1. Optimize Reagent Ratio: Similar to lysine, using a minimal excess of this compound can help to reduce the incidence of side reactions with the sulfhydryl group. 2. Mass Spectrometry (MS) Analysis: If available, use LC-MS to identify the mass of the unknown peaks. This can help to confirm the presence of di-dabsylated cysteine or other cysteine adducts. |
Experimental Protocols
Detailed Methodology for Dabsylation of Amino Acid Standards
This protocol outlines the steps for the pre-column derivatization of amino acid standards with this compound for HPLC analysis.
1. Reagent Preparation:
-
Amino Acid Standard Solution: Prepare a stock solution containing a mixture of amino acid standards at a known concentration (e.g., 1 nmol/µL) in 0.1 M HCl.
-
This compound Solution: Prepare a solution of this compound in a suitable organic solvent like acetonitrile (B52724) or acetone (B3395972) (e.g., 4 nmol/µL). This solution should be prepared fresh daily and protected from light.
-
Carbonate-Bicarbonate Buffer: Prepare a buffer solution with a pH of approximately 9.0. This can be made by mixing solutions of sodium bicarbonate and sodium carbonate.
2. Derivatization Procedure:
-
In a microcentrifuge tube, add a specific volume of the amino acid standard solution (e.g., 100 µL).
-
Add an equal volume of the carbonate-bicarbonate buffer (e.g., 100 µL) and mix well.
-
Add the this compound solution in a molar excess (e.g., 200 µL) to the amino acid solution. The final mixture should be thoroughly mixed.
-
Incubate the reaction mixture in a heating block or water bath at 70°C for 12-15 minutes.[2]
-
After incubation, stop the reaction by adding a solution to consume the excess this compound. A common quenching agent is a solution of a primary amine, such as methylamine (B109427) or ethylamine.
-
Evaporate the solvent to dryness under a stream of nitrogen or in a vacuum centrifuge.
-
Reconstitute the dried residue in a known volume of the initial mobile phase for HPLC analysis.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injecting it into the HPLC system.
Table 1: Summary of Typical Dabsylation Reaction Conditions
| Parameter | Recommended Condition |
| pH | 8.5 - 9.5[4][6] |
| Temperature | 70°C[2] |
| Time | 12 - 15 minutes[2] |
| Solvent | Acetonitrile or Acetone[4] |
| This compound | Molar excess relative to total amino acids |
Visualizations
To aid in understanding the experimental workflow and troubleshooting logic, the following diagrams are provided.
Caption: A generalized workflow for a typical dabsylation experiment.
Caption: A decision tree for troubleshooting low amino acid recovery.
References
Technical Support Center: Matrix Effects in LC-MS Analysis of Dabsylated Samples
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding matrix effects in the liquid chromatography-mass spectrometry (LC--MS) analysis of samples derivatized with dabsyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of dabsylated samples?
A1: A matrix effect is the alteration of an analyte's ionization efficiency due to co-eluting, undetected components from the sample matrix.[1] In the analysis of dabsylated samples, the "matrix" refers to all components in the sample other than the dabsylated analyte of interest, such as proteins, lipids, salts, and other endogenous compounds.[2] These components can interfere with the ionization process in the mass spectrometer's source, leading to either a suppressed (ion suppression) or enhanced (ion enhancement) signal for the target analyte.[2][3] This interference can compromise the accuracy, precision, and sensitivity of quantitative analyses.[1][4]
Q2: Why might dabsylated samples be particularly susceptible to matrix effects?
A2: Dabsylation is a pre-column derivatization technique used to improve the detection of molecules like amino acids. While beneficial, the process itself can introduce factors that contribute to matrix effects. Excess this compound reagent or by-products from the derivatization reaction can co-elute with the analytes of interest. Furthermore, the dabsyl tag alters the physicochemical properties of the analyte, which can affect how it interacts with matrix components and its susceptibility to ion suppression or enhancement.
Q3: What is the difference between ion suppression and ion enhancement?
A3: Ion suppression is a common form of matrix effect where co-eluting compounds hinder the ionization of the target analyte, leading to a decreased signal intensity.[2][5] This can happen when matrix components compete with the analyte for the limited charge available during the ionization process.[2] Ion enhancement, which is less common, occurs when matrix components increase the ionization efficiency of the analyte, resulting in a stronger signal.[2] Both phenomena can lead to inaccurate quantification.
Q4: How can I determine if my analysis is being affected by matrix effects?
A4: Common signs of matrix effects include:
-
Poor reproducibility and high variability in analyte response between replicate injections or different sample lots.[1]
-
Inaccurate results for quality control (QC) samples.[1]
-
A non-linear relationship between the analyte concentration and the instrument's response.[1]
-
Distorted peak shapes or shifts in retention time when comparing samples in a complex matrix to clean standards.[1]
Two primary methods for assessing matrix effects are the post-column infusion test and the post-extraction spike method.[3][4][6]
Troubleshooting Guides
This section provides step-by-step guidance for identifying and mitigating common issues related to matrix effects in the LC-MS analysis of dabsylated samples.
Issue: Low Signal Intensity or Poor Sensitivity for Dabsylated Analytes
This is one of the most common symptoms of ion suppression.
Mitigation Strategy:
-
Assess Matrix Effects: First, confirm that the low signal is due to matrix effects. Use a qualitative method like the post-column infusion test to identify regions in the chromatogram where ion suppression occurs.[4][7]
-
Optimize Sample Preparation: The most effective way to reduce matrix effects is by improving sample cleanup to remove interfering compounds before they enter the LC-MS system.[2][7]
-
Solid-Phase Extraction (SPE): This technique is highly effective at selectively extracting analytes while removing matrix components like phospholipids (B1166683) that are known to cause ion suppression.[2][8]
-
Liquid-Liquid Extraction (LLE): LLE can be optimized to separate the dabsylated analytes from interfering substances based on their solubility.[2] Using a double LLE can further improve selectivity.[9]
-
Protein Precipitation (PPT): While a simpler method, PPT is often less clean than SPE or LLE and may leave significant matrix components in the sample.[10]
-
-
Optimize Chromatography: Adjust the chromatographic conditions to separate the dabsylated analyte from the regions of ion suppression identified in the post-column infusion test.[2][7] This could involve changing the gradient, mobile phase composition, or using a different column chemistry to improve separation.[7]
-
Use an Internal Standard: Employ a stable isotope-labeled (SIL) internal standard for your dabsylated analyte. A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for more accurate and reliable quantification by correcting for signal suppression.[4]
Issue: High Variability and Poor Reproducibility in Results
Inconsistent results across a sample batch are a strong indicator that the matrix effect is not uniform for all samples.
Mitigation Strategy:
-
Quantify the Matrix Effect: Use the post-extraction spike method to quantitatively assess the degree of ion suppression or enhancement.[3] This involves comparing the analyte's response in a clean solvent to its response when spiked into a blank, extracted matrix.[4] To assess variability, this test should be performed on at least six different lots of the biological matrix.[3]
-
Implement a Robust Internal Standard: The most recognized technique to correct for variable matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS).[4] The SIL-IS should be added to the sample as early as possible in the workflow to account for variability in both sample preparation and ionization.
-
Standardize Sample Preparation: Ensure that the sample preparation protocol is highly consistent. Automated liquid handlers or robust methods like SPE can reduce variability compared to manual techniques like LLE or PPT.
-
Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples.[2] This helps to ensure that the calibrators and the unknown samples experience similar matrix effects, leading to more accurate quantification.[2]
Experimental Protocols
Protocol 1: Qualitative Assessment of Matrix Effects by Post-Column Infusion
This method helps to visualize the regions of a chromatogram where ion suppression or enhancement occurs.[4]
Methodology:
-
Setup: Configure the LC-MS system with a 'T' connector placed between the analytical column and the mass spectrometer's ion source.
-
Infusion: Use a syringe pump to deliver a constant, low-flow stream of a standard solution of your dabsylated analyte into the mobile phase post-column.[3][11] This creates a stable, elevated baseline signal for the analyte.
-
Injection: Inject a blank, extracted sample matrix (e.g., dabsylated plasma extract without the analyte of interest) onto the LC column.
-
Analysis: Monitor the signal of the infused dabsylated analyte. Any dip in the baseline indicates a region of ion suppression caused by co-eluting matrix components.[11] An increase in the baseline indicates ion enhancement.
-
Action: Use this information to adjust your chromatographic method so that your target dabsylated analytes elute in a "clean" region, away from the zones of significant ion suppression.[4]
Protocol 2: Quantitative Assessment of Matrix Effects by Post-Extraction Spiking
This method, considered a "golden standard," quantifies the extent of matrix effects.[3]
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare your dabsylated analyte standard in a clean solvent (e.g., mobile phase) at a known concentration (e.g., low and high QC levels).
-
Set B (Post-Spike Sample): Take a blank biological matrix sample, perform the full extraction and dabsylation procedure, and then spike the dabsylated analyte into the final, clean extract at the same concentration as Set A.
-
Set C (Pre-Spike Sample): Spike the dabsylated analyte into the blank biological matrix before the extraction and dabsylation procedure.
-
-
Analysis: Analyze all three sets of samples by LC-MS.
-
Calculations:
-
Matrix Factor (MF): Calculate the MF by comparing the peak area of Set B to Set A.
-
Recovery (RE): Calculate the extraction recovery by comparing the peak area of Set C to Set B.
-
RE (%) = [(Peak Area of Set C) / (Peak Area of Set B)] * 100
-
-
Overall Process Efficiency (PE):
-
PE (%) = [(Peak Area of Set C) / (Peak Area of Set A)] * 100 or MF * RE
-
-
Data Presentation
Table 1: Example Matrix Effect and Recovery Data for a Dabsylated Analyte
| Sample Set | Description | Mean Peak Area (n=6) | Calculation | Result | Interpretation |
| Set A | Analyte in Neat Solvent | 850,000 | - | - | Reference |
| Set B | Blank Matrix (Post-Spike) | 510,000 | Matrix Factor (B/A) | 0.60 | Significant Ion Suppression (40%) |
| Set C | Blank Matrix (Pre-Spike) | 428,400 | Recovery (C/B) | 84% | Good extraction recovery |
| - | - | - | Process Efficiency (C/A) | 50.4% | Overall efficiency is low due to suppression |
References
- 1. benchchem.com [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Dabsyl Chloride and PITC for Amino Acid Derivatization in HPLC
For researchers, scientists, and drug development professionals, the accurate quantification of amino acids is a critical aspect of a wide array of analytical workflows. High-performance liquid chromatography (HPLC) is a cornerstone technique for this purpose, and pre-column derivatization is an essential step to enhance the detectability of amino acids. This guide provides a detailed comparative study of two commonly used derivatizing agents: dabsyl chloride and phenylisothiocyanate (PITC), offering insights into their performance characteristics, supported by experimental data and detailed protocols.
Introduction to Amino Acid Derivatization
Amino acids, the fundamental building blocks of proteins, often lack strong chromophores or fluorophores, making their direct detection by UV-Vis or fluorescence detectors in HPLC challenging. Pre-column derivatization addresses this by attaching a chemical tag to the amino acid molecules, rendering them readily detectable. The choice of derivatizing agent is crucial and depends on factors such as sensitivity, stability of the derivatives, and the complexity of the sample matrix.
This compound (4-dimethylaminoazobenzene-4'-sulfonyl chloride) is a chromophoric reagent that reacts with primary and secondary amino groups to form stable, colored dabsyl-amino acids, which can be detected in the visible range of the spectrum. Phenylisothiocyanate, also known as Edman's reagent, reacts with amino acids to form phenylthiocarbamyl (PTC) derivatives, which are detectable by UV absorbance.
Performance Comparison: this compound vs. PITC
The selection of a derivatization reagent is a critical decision in the development of an amino acid analysis method. The following tables summarize the key performance parameters of this compound and PITC based on available experimental data. It is important to note that the presented data is compiled from various sources and direct comparison should be made with caution as experimental conditions may vary.
Table 1: General Performance Characteristics
| Feature | This compound | PITC (Edman's Reagent) |
| Reaction Principle | Forms dabsyl-amino acids | Forms phenylthiocarbamyl (PTC)-amino acids |
| Detection Method | Visible Absorbance (approx. 436 nm) | UV Absorbance (approx. 254 nm) |
| Reactivity | Reacts with primary and secondary amines | Reacts with primary and secondary amines |
| Derivative Stability | Highly stable at room temperature[1] | Generally considered stable, though some reports suggest lower stability compared to other reagents |
Table 2: Quantitative Performance Data
| Parameter | This compound | PITC (Edman's Reagent) |
| Sensitivity | Picomole to femtomole levels; as low as 5 ng/sample[2][3] | Picomole levels; linear response between 20 and 500 pmol[4] |
| Reproducibility (RSD%) | Typically low, with reported mean coefficients of variation around 3.33% in some studies[4] | Generally good, though may require an internal standard for optimal reproducibility |
| **Linearity (R²) ** | Excellent linearity, often >0.99 for a wide range of amino acids | Good linearity reported in various studies |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to achieving reliable results in amino acid analysis. Below are representative protocols for derivatization using this compound and PITC.
This compound Derivatization Protocol
This protocol outlines the steps for the pre-column derivatization of amino acids using this compound.
Materials:
-
This compound solution (e.g., 4 nmol/µL in acetone)
-
Sodium bicarbonate buffer (e.g., 0.1 M, pH 9.0)
-
Amino acid standard solution or sample hydrolysate
-
Acetonitrile
-
Heating block or water bath
Procedure:
-
To 100 µL of the amino acid standard or sample in a microcentrifuge tube, add 100 µL of sodium bicarbonate buffer.
-
Add 200 µL of the this compound solution to the mixture.
-
Vortex the tube thoroughly to ensure complete mixing.
-
Incubate the reaction mixture at 70°C for 15 minutes in a heating block or water bath.
-
After incubation, evaporate the solvent to dryness under a stream of nitrogen or in a vacuum concentrator.
-
Reconstitute the dried residue in a suitable volume of the initial mobile phase (e.g., 1 mL of acetonitrile/water mixture) for HPLC analysis.
PITC Derivatization Protocol
This protocol describes the derivatization of amino acids using phenylisothiocyanate.
Materials:
-
Phenylisothiocyanate (PITC)
-
Coupling solution (e.g., ethanol:water:triethylamine, 2:2:1, v/v/v)
-
Amino acid standard solution or sample hydrolysate
-
Vacuum concentrator
Procedure:
-
Pipette an appropriate volume of the amino acid standard or sample into a reaction vial and dry completely under vacuum.
-
Add 20 µL of the coupling solution to the dried sample and vortex to dissolve.
-
Add 20 µL of a 5% (v/v) solution of PITC in the coupling solution.
-
Vortex the mixture and allow the reaction to proceed at room temperature for 20 minutes.
-
Remove the excess reagent and solvents by evaporation under vacuum.
-
Add 50 µL of heptane to the dried residue, vortex, and evaporate to dryness under vacuum to remove any remaining triethylamine.
-
Reconstitute the PTC-amino acids in a suitable volume of the initial mobile phase for HPLC analysis.
Visualizing the Workflow and Chemistry
To better illustrate the processes involved, the following diagrams, generated using the DOT language, depict the chemical reactions and the general experimental workflow.
Conclusion
Both this compound and PITC are effective derivatizing agents for the HPLC analysis of amino acids, each with its own set of advantages and considerations. This compound offers the benefit of forming highly stable and intensely colored derivatives, allowing for sensitive detection in the visible range, which can minimize interference from other UV-absorbing compounds in the sample matrix. The derivatized amino acids are reported to be very stable, even for a month at room temperature.
PITC, a well-established reagent, provides reliable derivatization for both primary and secondary amino acids, with detection in the UV range. While the derivatization procedure for PITC can be more time-consuming due to the need to remove excess reagent, it remains a widely used and robust method.
The choice between this compound and PITC will ultimately depend on the specific requirements of the analysis, including the desired sensitivity, the nature of the sample matrix, and the available instrumentation. For applications requiring high stability of derivatives and detection in the visible spectrum to avoid UV-absorbing interferences, this compound presents a strong option. PITC remains a valuable tool for routine amino acid analysis, particularly when UV detection is preferred. Researchers are encouraged to evaluate both methods based on their specific analytical needs to achieve optimal results.
References
LC-MS vs. HPLC-UV: A Comparative Guide for the Analysis of Dabsyl Derivatives
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of amino acids and other primary and secondary amine-containing compounds is critical across various scientific disciplines. Dabsyl chloride (4-dimethylaminoazobenzene-4'-sulfonyl chloride) is a widely used pre-column derivatization reagent that imparts a strong chromophore to these analytes, enabling their detection by UV-Visible spectroscopy. This guide provides an objective comparison of two common analytical techniques for the analysis of dabsyl derivatives: High-Performance Liquid Chromatography with Ultraviolet-Visible (HPLC-UV) detection and Liquid Chromatography-Mass Spectrometry (LC-MS). This comparison is supported by experimental data to assist researchers in selecting the most appropriate method for their analytical needs.
Introduction to Dabsyl Derivatization
This compound reacts with primary and secondary amino groups under alkaline conditions to form stable, intensely colored dabsyl-amino acid derivatives. These derivatives can be readily separated by reversed-phase HPLC and detected in the visible range, typically around 425-465 nm[1][2]. The stability of dabsyl derivatives is a significant advantage over other derivatizing agents, making them suitable for routine analysis[2][3].
HPLC-UV: The Workhorse for Routine Analysis
HPLC with UV-Visible detection is a robust, cost-effective, and widely accessible technique for the analysis of dabsyl derivatives. Its simplicity and reliability make it a workhorse for many laboratories.
Advantages of HPLC-UV:
-
Cost-Effective: Instrumentation is relatively inexpensive to purchase and maintain.
-
Robust and Reliable: Well-established methods offer good reproducibility for routine applications.
-
Simple Operation: The technique is straightforward to learn and implement.
-
Good Sensitivity: While not as sensitive as LC-MS, modern HPLC-UV systems can achieve detection limits in the low picomole range. For instance, a sensitivity of 5 ng per sample has been reported for dabsylated amino acids in urine[1].
Limitations of HPLC-UV:
-
Limited Selectivity: Co-eluting compounds with similar UV-Vis spectra can interfere with the analyte of interest, leading to inaccurate quantification, especially in complex matrices.
-
Lower Sensitivity than LC-MS: For trace-level analysis, HPLC-UV may not provide the required sensitivity.
LC-MS: The Gold Standard for High Sensitivity and Selectivity
Liquid chromatography coupled with mass spectrometry offers unparalleled sensitivity and selectivity for the analysis of dabsyl derivatives, making it the gold standard for complex samples and applications requiring low detection limits.
Advantages of LC-MS:
-
High Selectivity: MS detection is based on the mass-to-charge ratio (m/z) of the analyte, providing a high degree of certainty in identification and quantification, even in the presence of co-eluting matrix components[4].
-
Excellent Sensitivity: LC-MS, particularly with tandem mass spectrometry (MS/MS), can achieve significantly lower limits of detection (LOD) and quantification (LOQ) compared to HPLC-UV.
-
Structural Information: Mass spectrometry can provide structural information about the analyte, aiding in the confirmation of its identity.
-
Reliable for Complex Matrices: The high selectivity of MS makes it particularly well-suited for analyzing dabsyl derivatives in complex biological fluids and food matrices[4][5].
Limitations of LC-MS:
-
Higher Cost: LC-MS instruments are more expensive to purchase, operate, and maintain.
-
Matrix Effects: The ionization process in the MS source can be suppressed or enhanced by co-eluting matrix components, potentially affecting the accuracy of quantification[6][7]. Careful method development and validation are required to mitigate these effects.
-
More Complex Operation: The instrumentation and data analysis are more complex compared to HPLC-UV.
Quantitative Performance Comparison
The following table summarizes the quantitative performance of LC-MS/MS and HPLC-UV for the analysis of dabsyl derivatives based on available literature.
| Parameter | LC-MS/MS | HPLC-UV |
| Linearity | Excellent (R² > 0.99 for 18 amino acids over 10–250 μM)[4][8] | Good (Excellent linearity reported for dansyl derivatives, R² > 0.985 over 0.05-0.5 mmol/L)[9] |
| Limit of Detection (LOD) | Low fmol range reported for similar derivatization agents[4]. | < 25 pmol (for dansyl derivatives)[10]; 5 ng/sample (for dabsyl derivatives in urine)[1] |
| Selectivity | Very High | Moderate |
| Susceptibility to Interferences | Low (can be affected by matrix effects) | High (susceptible to co-eluting compounds with similar absorbance) |
Experimental Protocols
This compound Derivatization Protocol
This protocol is a general guideline and may require optimization for specific applications.
-
Sample Preparation: Prepare amino acid standards or sample hydrolysates in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 9.0).
-
Derivatization:
-
Quenching: After incubation, add 50 µL of a quenching solution (e.g., 5% formic acid) to stop the reaction and hydrolyze the excess this compound.
-
Analysis: The derivatized sample is then ready for injection into the HPLC-UV or LC-MS system.
HPLC-UV Method
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Aqueous buffer (e.g., 25 mM sodium acetate, pH 6.5).
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: A suitable gradient from a lower to a higher percentage of Mobile Phase B to resolve the dabsyl derivatives.
-
Flow Rate: 1.0 mL/min.
LC-MS/MS Method
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the dabsyl derivatives.
-
Flow Rate: 0.3-0.5 mL/min.
-
Mass Spectrometer: A tandem quadrupole mass spectrometer is commonly used.
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Selected Reaction Monitoring (SRM) is used for quantification. The precursor ion is the protonated dabsyl-amino acid, and the product ion typically corresponds to the dabsyl moiety or a fragment of the amino acid. For example, for dabsyl-Cys, a unique ion of m/z 290 can be monitored with a product ion of m/z 225.1[4].
Visualizing the Workflow and Decision-Making Process
The following diagrams illustrate the experimental workflows and a logical approach to choosing between HPLC-UV and LC-MS.
Caption: Experimental workflow for the analysis of dabsyl derivatives by HPLC-UV.
Caption: Experimental workflow for the analysis of dabsyl derivatives by LC-MS.
Caption: Decision tree for selecting between LC-MS and HPLC-UV.
Conclusion
The choice between LC-MS and HPLC-UV for the analysis of dabsyl derivatives depends primarily on the specific requirements of the application. HPLC-UV is a reliable and cost-effective method suitable for routine analysis of relatively clean samples where high sensitivity is not a prerequisite. In contrast, LC-MS provides superior sensitivity and selectivity, making it the method of choice for complex matrices, trace-level quantification, and applications where unambiguous identification is critical. Researchers should carefully consider their analytical needs, sample complexity, and budget constraints when selecting the appropriate technique.
References
- 1. Determination of urinary amino acids by liquid chromatography with "this compound" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jascoinc.com [jascoinc.com]
- 3. selectscience.net [selectscience.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of Dabsyl-Cl Derivated Amino Acids by High Performance Liquid Chromatography and Tandem Mass Spectrometry | CiNii Research [cir.nii.ac.jp]
- 9. researchgate.net [researchgate.net]
- 10. Determination of 27 dansyl amino acid derivatives in biological fluids by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
A Comparative Guide to Peptide Analysis: The Dabsyl Chloride Method Versus Leading Alternatives
For researchers, scientists, and drug development professionals, the accurate quantification of peptides is paramount. This guide provides an objective comparison of the dabsyl chloride method for peptide and amino acid analysis against other common pre-column derivatization techniques. The performance of each method is evaluated based on experimental data, with detailed protocols provided to support your analytical needs.
The this compound method has long been a staple in laboratories for the analysis of amino acids and peptides. Its popularity stems from the stability of the resulting derivatives and the ease of detection using standard UV/Vis detectors. However, a range of alternative methods have also been developed, each with its own set of advantages and limitations. This guide will delve into the accuracy and precision of the this compound method and compare it with other widely used techniques, including ortho-phthalaldehyde (OPA) with 9-fluorenylmethyl chloroformate (FMOC), dansyl chloride, phenylisothiocyanate (PITC), and 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC).
Performance Comparison: Accuracy and Precision
The selection of a derivatization agent is a critical step in developing a robust and reliable peptide analysis method. The following table summarizes the reported accuracy (as percent recovery) and precision (as relative standard deviation, %RSD) for the this compound method and its alternatives. It is important to note that performance can vary depending on the specific application, instrumentation, and laboratory conditions.
| Derivatization Method | Detection Method | Accuracy (% Recovery) | Precision (%RSD) | Key Advantages | Limitations |
| This compound | MS/MS | 90.2 - 99.2%[1] | 0.1 - 6.7%[1] | Stable derivatives, simple UV/Vis detection.[2][3][4] | Requires heating for derivatization.[2] |
| OPA/FMOC | Fluorescence/UV | 108.3% (for wine samples)[5] | <3% (peak area), <0.2% (retention time)[6]; 5-12% (for wine samples)[5] | Fast reaction, suitable for automation.[7][8] | OPA derivatives can be unstable.[7] |
| Dansyl Chloride | Fluorescence/UV | Not explicitly found | Not explicitly found | High sensitivity.[9][10] | Can produce multiple derivatives for some amino acids.[11] |
| PITC | UV | Not explicitly found | Not explicitly found | Reacts with both primary and secondary amines, stable derivatives.[7][12] | Requires anhydrous conditions and removal of excess reagent.[7][12] |
| AQC | Fluorescence/UV | Not explicitly found | Not explicitly found | Rapid reaction, stable derivatives.[7][13] | Reagent can be expensive. |
Experimental Workflows and Signaling Pathways
To visualize the experimental processes, the following diagrams illustrate the workflows for the this compound method and the commonly used OPA/FMOC alternative.
Detailed Experimental Protocols
For reproducible results, adherence to a well-defined protocol is essential. The following sections provide detailed methodologies for the key derivatization techniques discussed.
This compound Derivatization Protocol
-
Sample Hydrolysis: For protein or peptide samples, perform acid hydrolysis using 6 M HCl at 110°C for 24 hours to liberate the amino acids.
-
Reagent Preparation:
-
This compound Solution: Dissolve this compound in acetone (B3395972) or acetonitrile to a concentration of approximately 4 nmol/µL.[2]
-
Buffer: Prepare a sodium bicarbonate buffer (e.g., 0.1 M) and adjust the pH to approximately 9.0.[14]
-
-
Derivatization Reaction:
-
To 100 µL of the amino acid standard or sample solution, add 100 µL of the sodium bicarbonate buffer.[15]
-
Add 200 µL of the this compound solution.[15]
-
Vortex the mixture and incubate at 70°C for 15-30 minutes.[2]
-
After incubation, stop the reaction by adding a solution such as a phosphate (B84403) buffer/ethanol mixture.[15]
-
-
HPLC Analysis:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile) is commonly employed.
-
Detection: Monitor the absorbance at approximately 436 nm.[14]
-
OPA/FMOC Derivatization Protocol (Automated)
This protocol is often automated using an HPLC autosampler.[16]
-
Reagent Preparation:
-
Borate Buffer: Prepare a 0.4 M boric acid buffer and adjust the pH to 10.2.[8]
-
OPA Reagent: Dissolve o-phthalaldehyde (B127526) in a solvent like methanol (B129727) and add a thiol, such as 3-mercaptopropionic acid.[17]
-
FMOC Reagent: Dissolve 9-fluorenylmethyl chloroformate in acetonitrile.[17]
-
-
Automated Derivatization Sequence:
-
HPLC Analysis:
-
Column: A C18 reversed-phase column is suitable for separation.
-
Mobile Phase: A gradient elution with a buffer (e.g., sodium phosphate) and an organic modifier (e.g., acetonitrile/methanol) is used.
-
Detection: A fluorescence detector is used, with excitation and emission wavelengths set appropriately for OPA and FMOC derivatives (e.g., Ex/Em 340/450 nm for OPA and 266/305 nm for FMOC).[6] Alternatively, a UV detector can be used at 338 nm for OPA and 262 nm for FMOC derivatives.[18]
-
Dansyl Chloride Derivatization Protocol
-
Reagent Preparation:
-
Dansyl Chloride Solution: Dissolve dansyl chloride in acetone.
-
Buffer: Prepare a sodium bicarbonate buffer (pH 9.5-10.0).
-
-
Derivatization Reaction:
-
Mix the amino acid sample with the sodium bicarbonate buffer.
-
Add an excess of the dansyl chloride solution.
-
Incubate the mixture at a temperature ranging from 37°C to 75°C for 45 to 120 minutes, depending on the specific protocol.[19]
-
After incubation, the reaction can be quenched by adding a reagent like ammonium (B1175870) hydroxide.[11]
-
-
HPLC Analysis:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of an aqueous buffer and an organic solvent such as acetonitrile or methanol.[11]
-
Detection: Fluorescence detection is typically used with excitation around 335 nm and emission around 520 nm. UV detection is also possible.[9][19]
-
Phenylisothiocyanate (PITC) Derivatization Protocol
-
Sample Preparation: The sample containing amino acids is dried completely.
-
Reagent Preparation:
-
Coupling Solution: A mixture of acetonitrile, pyridine, triethylamine, and water.[12]
-
-
Derivatization Reaction:
-
HPLC Analysis:
-
Column: A C18 reversed-phase column is suitable.
-
Mobile Phase: A gradient system with an aqueous buffer (e.g., sodium acetate) and acetonitrile.
-
Detection: UV detection at 254 nm is used.[12]
-
6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC) Derivatization Protocol
-
Reagent Preparation:
-
Derivatization Reaction:
-
HPLC Analysis:
Conclusion
The this compound method remains a robust and reliable technique for peptide and amino acid analysis, offering good accuracy and precision, particularly when coupled with mass spectrometry. Its primary advantages are the stability of its derivatives and the accessibility of UV/Vis detection.
However, for laboratories requiring higher throughput and automation, the OPA/FMOC method presents a compelling alternative with its rapid reaction times and suitability for autosampler-driven derivatization. The choice between these and other methods like dansylation, PITC, and AQC will ultimately depend on the specific analytical requirements, available instrumentation, and desired balance between performance, speed, and cost. This guide provides the foundational information to make an informed decision for your peptide analysis needs.
References
- 1. AccQ•Tag™ Amino Acid Sample Prep - Protocol - OneLab [onelab.andrewalliance.com]
- 2. scribd.com [scribd.com]
- 3. selectscience.net [selectscience.net]
- 4. jascoinc.com [jascoinc.com]
- 5. researchgate.net [researchgate.net]
- 6. jascoinc.com [jascoinc.com]
- 7. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 8. agilent.com [agilent.com]
- 9. The Dansyl Method for Identifying N-Terminal Amino Acids | Springer Nature Experiments [experiments.springernature.com]
- 10. The dansyl method for identifying N-terminal amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cardinalscholar.bsu.edu [cardinalscholar.bsu.edu]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. waters.com [waters.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. axionlabs.com [axionlabs.com]
- 17. benchchem.com [benchchem.com]
- 18. tandfonline.com [tandfonline.com]
- 19. benchchem.com [benchchem.com]
A Comparative Guide to Inter-laboratory Performance of Dabsyl Chloride Amino Acid Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of amino acids is a critical component of a wide range of applications, from basic research to pharmaceutical quality control. The pre-column derivatization of amino acids with Dabsyl chloride (4-dimethylaminoazobenzene-4'-sulfonyl chloride) followed by high-performance liquid chromatography (HPLC) is a widely adopted method due to its simplicity, the high stability of the resulting derivatives, and its good reproducibility.[1][2][3] This guide provides a comprehensive overview of the this compound method, presenting a synthesis of performance data from various studies to offer an objective comparison and detailed experimental protocols.
Advantages of the this compound Method
The this compound derivatization method offers several key advantages over other techniques. The resulting dabsyl-amino acid derivatives are exceptionally stable and can be stored at room temperature for at least a month without significant degradation.[2][4] This stability is a significant benefit for laboratories with high sample throughput. Furthermore, the derivatization procedure is straightforward, and the derivatized amino acids can be detected with high sensitivity in the visible region of the electromagnetic spectrum (around 465 nm), which minimizes interference from other components that absorb in the UV range. The method is known for its good reproducibility and the complete separation of all common amino acids.
Comparative Performance Data
| Parameter | Study 1 | Study 2 | Study 3 |
| **Linearity (R²) ** | >0.99 for 18 amino acids (10-250 µM) | >0.96 for Lysine (250-1000 µM) | >0.98 for Cysteine (1-10 mM) |
| Reproducibility (RSD) | Data not available | Data not available | Data not available |
| Limit of Detection (LOD) | Picomole to femtomole range | - | - |
| Limit of Quantification (LOQ) | Data not available | Data not available | Data not available |
| Separation Time | ~45 minutes for 17 amino acids | - | - |
Note: The lack of standardized reporting for reproducibility (RSD), LOD, and LOQ across different publications makes a direct numerical comparison challenging. However, the consistently high linearity values demonstrate the robustness of the method for quantitative analysis.
Experimental Protocols
A generalized experimental protocol for the pre-column derivatization of amino acids with this compound for HPLC analysis is outlined below. It is important to note that specific parameters may need to be optimized based on the laboratory's specific instrumentation and sample types.
1. Reagent Preparation:
-
Dabsylation Reagent Solution: Prepare a solution of this compound in acetone (B3395972) or acetonitrile.
-
Buffer: A carbonate-bicarbonate buffer with a pH between 8.5 and 9.5 is typically used.
2. Derivatization Procedure:
-
Mix the amino acid standard solution or sample hydrolysate with the carbonate-bicarbonate buffer.
-
Add the this compound solution to the mixture.
-
Incubate the reaction mixture at an elevated temperature, for example, at 70°C for 15-30 minutes.
3. HPLC Analysis:
-
Column: A reversed-phase C8 or C18 column is commonly used for the separation of dabsyl-amino acids.
-
Mobile Phase: A gradient elution with a mobile phase consisting of a buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile) is typically employed.
-
Detection: The dabsyl-amino acids are detected by a UV/Vis detector at approximately 465 nm.
Visualizing the Workflow and Chemistry
To further clarify the experimental process and the underlying chemical reaction, the following diagrams are provided.
Conclusion
The this compound method for amino acid analysis is a robust and reliable technique widely used in various scientific fields. While a direct inter-laboratory comparison with standardized samples is not extensively documented, the available data from independent studies consistently highlight the method's high linearity and the exceptional stability of the derivatized products. The straightforward experimental protocol and the ability to achieve complete separation of common amino acids make it an attractive choice for many laboratories. For researchers and professionals requiring accurate and reproducible amino acid quantification, the this compound derivatization method stands as a well-established and effective analytical tool.
References
A Comparative Guide to HPLC and Capillary Electrophoresis for the Analysis of Dabsylated Amines
This guide provides a comprehensive cross-validation of High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) for the quantitative analysis of amines derivatized with 4-(Dimethylamino)azobenzene-4'-sulfonyl chloride (dabsyl chloride). The comparison is intended for researchers, scientists, and drug development professionals seeking to select the optimal analytical method for their specific needs.
The derivatization of primary and secondary amines with this compound yields stable, colored dabsyl-amine derivatives that can be readily detected in the visible wavelength range.[1] This pre-column derivatization is a crucial step for enhancing the detection and separation of these compounds by both HPLC and CE.
The Dabsylation Reaction
This compound reacts with the nucleophilic amino groups of primary and secondary amines in an alkaline environment. The sulfonyl chloride group is highly electrophilic and, upon reaction, forms a stable sulfonamide bond. The reaction is typically carried out at an elevated temperature to ensure completion.
Caption: Dabsylation reaction of amines.
Cross-Validation Workflow
The cross-validation of HPLC and CE methods involves a systematic comparison of their performance characteristics. The workflow ensures that both methods are suitable for the intended analytical purpose and provides data to understand the advantages and limitations of each.
Caption: Cross-validation experimental workflow.
Experimental Protocols
Dabsylation of Amines (General Protocol)
This protocol is a generalized procedure and may require optimization for specific amines.
-
Reagents:
-
This compound solution: Prepare by dissolving this compound in acetone (B3395972) or acetonitrile (B52724) (e.g., 1 mg/mL).[2]
-
Buffer: Carbonate or borate (B1201080) buffer (e.g., 0.1 M), pH adjusted to 8.5-9.5.[2]
-
Amine standard or sample solution.
-
-
Procedure:
-
Mix the amine sample/standard with the alkaline buffer.
-
Add an excess of the this compound solution to the mixture.
-
Incubate the reaction mixture at an elevated temperature, for instance, 70°C for 15-30 minutes.[2][3]
-
After incubation, the reaction can be stopped by cooling.
-
The resulting solution containing the dabsylated amines is then ready for HPLC or CE analysis. It may be filtered through a 0.45 µm filter prior to injection.
-
High-Performance Liquid Chromatography (HPLC) Method
The analysis of dabsylated amines is typically performed using reversed-phase HPLC.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: C8 or C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is commonly used.
-
Solvent A: Aqueous buffer, such as sodium acetate (B1210297) or phosphate (B84403), at a slightly acidic pH (e.g., pH 4.0-6.5).
-
Solvent B: Organic solvent, such as acetonitrile or methanol.
-
-
Gradient Example: A linear gradient starting with a lower percentage of Solvent B, increasing to a high percentage to elute the more hydrophobic dabsylated amines.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV-Vis detection at the wavelength of maximum absorbance for dabsyl derivatives, which is around 425-460 nm.
-
Injection Volume: 10-20 µL.
Capillary Electrophoresis (CE) Method
While less common for dabsylated amines, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, is well-suited for separating both charged and neutral derivatives. The following is a proposed protocol based on methods for similar derivatized compounds.
-
Instrumentation: A standard CE system with a UV-Vis or DAD detector.
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., effective length 40-60 cm).
-
Background Electrolyte (BGE):
-
Buffer: 20-50 mM borate or phosphate buffer, pH 9.0-9.5.
-
Surfactant: 20-50 mM Sodium Dodecyl Sulfate (SDS) to form micelles.
-
-
Voltage: 15-25 kV.
-
Temperature: 25°C.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection: On-column UV-Vis detection at 425-460 nm.
Performance Comparison
The selection between HPLC and CE depends on the specific analytical requirements, such as the number of samples, desired analysis speed, and sensitivity.
| Parameter | HPLC for Dabsylated Amines | CE (MEKC) for Dabsylated Amines (Expected) |
| Principle | Partitioning between a solid stationary phase and a liquid mobile phase. | Partitioning between a pseudo-stationary micellar phase and an aqueous buffer. |
| Analysis Time | Typically 20-60 minutes per sample. | Typically 10-25 minutes per sample. |
| Resolution | Very good, highly optimizable with gradient elution and column chemistry. | Excellent, often superior to HPLC due to high theoretical plate counts. |
| Solvent Consumption | High (mL/min). | Very low (µL/min). |
| Sample Volume | Requires µL volumes for injection. | Requires nL volumes for injection. |
| Throughput | Moderate; can be increased with autosamplers. Some studies note that dabsyl derivatives may be unstable for batch injections, requiring immediate analysis. | High; well-suited for automation and rapid screening. |
| Cost | Higher initial instrument cost and ongoing solvent costs. | Lower initial instrument cost and very low solvent costs. |
| Robustness | Generally considered very robust and is a well-established technique. | Can be more sensitive to matrix effects and capillary surface conditions. |
Quantitative Data Summary
The following tables summarize typical validation parameters for the HPLC analysis of various dabsylated (or similarly derivatized) biogenic amines. Data for CE is inferred from methods for other derivatized amines due to a lack of specific literature for dabsylated compounds.
Table 1: Linearity and Detection Limits
| Analyte | Method | Linearity (r²) | LOD (mg/kg or µg/mL) | LOQ (mg/kg or µg/mL) |
| Tryptamine | HPLC | >0.99 | 0.01 - 0.10 | 0.02 - 0.31 |
| Putrescine | HPLC | >0.99 | 0.01 - 0.10 | 0.02 - 0.31 |
| Cadaverine | HPLC | >0.99 | 0.01 - 0.10 | 0.02 - 0.31 |
| Histamine | HPLC | >0.99 | 0.01 - 0.10 | 0.02 - 0.31 |
| Tyramine | HPLC | >0.99 | 0.01 - 0.10 | 0.02 - 0.31 |
| Spermidine | HPLC | >0.99 | 0.01 - 0.10 | 0.02 - 0.31 |
| Spermine | HPLC | >0.99 | 0.01 - 0.10 | 0.02 - 0.31 |
| Various Amines | CE (MEKC) | >0.99 (Expected) | 2 - 6 (for underivatized) | - |
HPLC data synthesized from validation studies of derivatized biogenic amines. CE data is based on underivatized amine analysis and serves as an estimate.
Table 2: Precision and Accuracy (Recovery)
| Analyte | Method | Intraday Precision (%RSD) | Interday Precision (%RSD) | Accuracy/Recovery (%) |
| Tryptamine | HPLC | 1.86 - 5.95 | 2.08 - 5.96 | 89.6 - 107.7 |
| Putrescine | HPLC | 1.86 - 5.95 | 2.08 - 5.96 | 89.6 - 107.7 |
| Cadaverine | HPLC | 1.86 - 5.95 | 2.08 - 5.96 | 89.6 - 107.7 |
| Histamine | HPLC | 1.86 - 5.95 | 2.08 - 5.96 | 89.6 - 107.7 |
| Tyramine | HPLC | 1.86 - 5.95 | 2.08 - 5.96 | 89.6 - 107.7 |
| Spermidine | HPLC | 1.86 - 5.95 | 2.08 - 5.96 | 89.6 - 107.7 |
| Spermine | HPLC | 1.86 - 5.95 | 2.08 - 5.96 | 89.6 - 107.7 |
| Various Amines | CE (MEKC) | < 3 (Expected) | < 5 (Expected) | 98 - 115 (Expected) |
HPLC data synthesized from validation studies of derivatized biogenic amines. CE data is based on MEKC analysis of various amines and serves as an estimate.
Conclusion
Both HPLC and CE are powerful techniques for the analysis of dabsylated amines, each with distinct advantages.
HPLC is a highly robust and well-established method that provides excellent separation and reliable quantification. It is the method of choice when high throughput is not the primary concern and when dealing with complex matrices that may require the resolving power of modern LC columns. However, it comes with higher solvent consumption and potentially longer analysis times.
Capillary Electrophoresis (specifically MEKC) presents a compelling alternative, offering faster analysis times, superior separation efficiency, and significantly lower solvent and sample consumption. This makes it an ideal technique for high-throughput screening, analysis of volume-limited samples, and in laboratories where reducing solvent waste is a priority. While specific validated methods for dabsylated amines are not widely published, the principles of MEKC strongly support its applicability and potential for excellent performance.
The choice between HPLC and CE should be guided by the specific application, available instrumentation, sample throughput requirements, and the importance of factors such as analysis speed and environmental impact. For labs requiring a validated, routine method, HPLC is the more traditional choice. For research and high-throughput environments, the development of a validated CE method could offer significant advantages in speed and cost-effectiveness.
References
A Comparative Guide to Amino Acid Analysis: The Dabsyl Chloride Method in Focus
For researchers, scientists, and drug development professionals engaged in the precise quantification of amino acids, the choice of a derivatization agent is a critical decision that directly impacts analytical sensitivity, reliability, and efficiency. This guide provides an in-depth comparison of the Dabsyl chloride derivatization method with other common pre-column derivatization techniques, namely Dansyl chloride and o-phthalaldehyde (B127526) (OPA). Supported by experimental data, this document serves as a practical resource for selecting the most appropriate method for your specific research needs.
The accurate analysis of amino acids is fundamental in a wide array of scientific disciplines, from proteomics and metabolomics to pharmaceutical quality control. However, the inherent lack of strong chromophores or fluorophores in most amino acids necessitates a derivatization step to enable sensitive detection by High-Performance Liquid Chromatography (HPLC). This compound (4-dimethylaminoazobenzene-4'-sulfonyl chloride) has emerged as a robust and widely used reagent for this purpose. Its derivatives are highly stable and can be detected in the visible light spectrum, which minimizes interference from other sample components.[1]
Performance Comparison of Derivatization Methods
The selection of a derivatization agent is a trade-off between sensitivity, stability of the derivatives, reaction speed, and the scope of amino acids that can be analyzed. The following table summarizes the key performance characteristics of this compound, Dansyl chloride, and o-phthalaldehyde (OPA) to facilitate a direct comparison.
| Parameter | This compound | Dansyl Chloride | o-Phthalaldehyde (OPA) |
| Amino Acid Coverage | Primary & Secondary amines | Primary & Secondary amines | Primary amines only |
| Linearity (Correlation Coefficient, R²) | > 0.99[2] | 0.9999[3] | > 0.99 |
| Linear Range | 10 - 250 µM (for 18 amino acids)[2] | 0.05 - 0.5 mmol/L[4] | 5 - 1000 µmol/L |
| Limit of Detection (LOD) | Low fmol range | Low pmol to fmol range | pmol range |
| Derivative Stability | Very high (stable for at least a month at room temperature) | High (stable to acid hydrolysis) | Low (unstable derivatives) |
| Reaction Time | 15 - 30 minutes at 70°C | 30 - 90 minutes at 38-60°C | ~1 minute at room temperature |
| Detection Method | Visible Absorbance (around 460 nm) | UV Absorbance (214, 246, 325 nm) or Fluorescence (Ex: ~324-335 nm, Em: ~522-559 nm) | Fluorescence (Ex: 350 nm, Em: 450 nm) |
Experimental Workflow of this compound Derivatization
The following diagram illustrates the key steps involved in the pre-column derivatization of amino acids using this compound for subsequent HPLC analysis.
Detailed Experimental Protocol: this compound Derivatization
This protocol outlines a general procedure for the pre-column derivatization of amino acids with this compound for HPLC analysis. Optimization may be required depending on the specific sample matrix and instrumentation.
Materials and Reagents:
-
This compound solution (e.g., 2.5 mg/mL in acetone (B3395972) or acetonitrile)
-
Amino acid standards or sample hydrolysate
-
Borate (B1201080) buffer (0.1 M, pH 9.0) or Carbonate-bicarbonate buffer (pH 8.5-9.5)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Mobile phase for HPLC (e.g., a gradient of acetonitrile and an aqueous buffer)
Procedure:
-
Sample Preparation:
-
Prepare amino acid standards or sample hydrolysates in the borate or carbonate-bicarbonate buffer.
-
-
Derivatization Reaction:
-
To 100 µL of the amino acid sample in a microcentrifuge tube, add 200 µL of the this compound solution.
-
Vortex the mixture thoroughly.
-
Incubate the reaction mixture in a heating block or water bath at 70°C for 15-30 minutes.
-
-
Reaction Quenching and Sample Preparation for HPLC:
-
After incubation, evaporate the solvent to dryness under a stream of nitrogen or in a vacuum concentrator.
-
Reconstitute the dried residue in a suitable volume (e.g., 500 µL) of the initial mobile phase for HPLC analysis.
-
Filter the reconstituted sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
HPLC Analysis:
-
Inject an appropriate volume of the filtered sample onto a reversed-phase HPLC column (e.g., C18).
-
Separate the dabsylated amino acids using a suitable gradient elution program.
-
Detect the derivatives using a UV-Vis detector set to approximately 465 nm.
-
Conclusion
The this compound derivatization method offers a reliable and robust approach for the quantification of both primary and secondary amino acids. Its key advantages lie in the exceptional stability of its derivatives and detection in the visible spectrum, which significantly reduces potential interference from complex sample matrices. While methods like OPA offer faster reaction times, the instability of its derivatives can be a drawback for quantitative accuracy. Dansyl chloride provides high sensitivity but may require more stringent reaction conditions. Ultimately, the choice of derivatization reagent should be guided by the specific requirements of the analysis, including the desired sensitivity, the nature of the amino acids to be quantified, and the available analytical instrumentation. For routine and high-throughput applications where stability and reliability are paramount, the this compound method presents a compelling and well-validated option.
References
A Critical Comparison of Derivatization Reagents for Amine Quantification
For researchers, scientists, and drug development professionals, the accurate and sensitive quantification of amines is a critical task in a multitude of analytical applications, from metabolic studies to pharmaceutical quality control. Due to the often-low volatility and poor chromatographic retention of native amines, derivatization is a frequently employed strategy to enhance their detectability and separation. This guide provides a critical review and objective comparison of common derivatization reagents for amine quantification using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
Introduction to Amine Derivatization
Derivatization is the process of chemically modifying an analyte to alter its physicochemical properties, thereby improving its analytical performance. For amines, derivatization aims to:
-
Increase detectability: By introducing a chromophore or fluorophore for UV-Vis or fluorescence detection.
-
Improve chromatographic behavior: By increasing hydrophobicity for better retention in reversed-phase HPLC or by increasing volatility for GC analysis.
-
Enhance ionization efficiency: For mass spectrometry (MS) detection.
-
Improve derivative stability: Ensuring the modified analyte is stable throughout the analytical process.
The choice of derivatization reagent is dictated by the nature of the amine (primary, secondary, or tertiary), the analytical technique employed, the required sensitivity, and the sample matrix.
Comparison of Derivatization Reagents for HPLC Analysis
HPLC is a widely used technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for many derivatized amines. The following table summarizes the performance of common derivatization reagents for HPLC.
| Reagent | Target Amines | Detection Method | Typical LOD | Linearity Range | Reaction Time | Derivative Stability | Key Advantages | Key Disadvantages |
| Dansyl Chloride (DNS-Cl) | Primary & Secondary | Fluorescence, UV, MS | 4.32–85.34 fmol[1] | 0.05–0.5 mmol/L[1] | 30-120 min at elevated temp.[2] | Very good, stable for up to a month at room temperature[3] | Versatile, stable derivatives, good sensitivity.[4] | Longer reaction times, can react with other functional groups (phenols).[5] |
| Dabsyl Chloride (DABS-Cl) | Primary & Secondary | UV-Vis (Visible) | pmol range[3] | 10-250 µM[6] | 15-30 min at 70°C[3] | Very good[3] | Stable derivatives, detection in the visible range reduces matrix interference.[3] | Requires heating.[3] |
| Benzoyl Chloride | Primary & Secondary | UV, MS | 0.2-2.5 mg/L[7] | Good (analyte dependent) | < 1 min at room temp.[3] | Good, stable for up to 6 months at -80°C[3] | Rapid reaction, inexpensive.[3] | Lower sensitivity compared to fluorescent tags.[3] |
| o-Phthalaldehyde (OPA) | Primary | Fluorescence | ~0.9 pmol[1] | 0.9–1,000 pmol/µL[1] | < 2 min at room temp.[5] | Can be unstable.[5] | Very fast reaction, fluorogenic (reagent is non-fluorescent).[5] | Only reacts with primary amines, derivatives can be unstable.[5] |
| 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Primary & Secondary | Fluorescence, UV | ~0.9 pmol[1] | 0.9–1,000 pmol/µL[1] | ~20 min at room temp.[8] | Good[9] | High sensitivity, reacts with both primary and secondary amines. | Reagent and by-products can interfere with chromatography.[10] |
Comparison of Derivatization Reagents for GC Analysis
GC is a powerful technique for the separation of volatile compounds. Derivatization is essential for making polar amines amenable to GC analysis by increasing their volatility and thermal stability.
| Reagent Class | Example Reagent(s) | Target Amines | Detection Method | Key Advantages | Key Disadvantages |
| Silylation | BSTFA, MSTFA, MTBSTFA | Primary & Secondary | FID, MS | Produces volatile and thermally stable derivatives.[5][11] | Derivatives are sensitive to moisture.[12] |
| Acylation | TFAA, PFPA, HFBA, Pentafluorobenzoyl chloride (PFB-Cl) | Primary & Secondary | FID, ECD, MS | Acylated derivatives are generally more stable than silylated ones.[5] Introduction of fluorine atoms enhances ECD sensitivity.[13] | Can produce acidic byproducts that may need to be removed.[13] |
| Alkylation (Chloroformates) | Ethyl Chloroformate (ECF), Isobutyl Chloroformate | Primary & Secondary | FID, MS | Can be performed in aqueous solutions, rapid reaction.[4] | Reagents can be toxic.[11] |
Experimental Protocols
Detailed methodologies for key derivatization procedures are provided below.
Protocol 1: Derivatization with Dansyl Chloride for HPLC-Fluorescence Analysis
Materials:
-
Dansyl Chloride solution (e.g., 1.5 mg/mL in acetone)
-
Sodium bicarbonate buffer (100 mM, pH 9.0-9.5)
-
Amine standard or sample solution
-
Proline solution (5 mg/mL) to quench the reaction
-
Acetonitrile (ACN)
-
Water, HPLC grade
Procedure:
-
To 100 µL of the amine standard or sample solution in a reaction vial, add 200 µL of the sodium bicarbonate buffer.
-
Add 200 µL of the Dansyl Chloride solution, mix well, and seal the vial.
-
Incubate the mixture at 60°C for 1 hour in the dark.[3]
-
After incubation, cool the vial to room temperature.
-
Add 100 µL of the proline solution to react with excess Dansyl Chloride and vortex.
-
The sample is now ready for HPLC analysis.
Protocol 2: Derivatization with o-Phthalaldehyde (OPA) for HPLC-Fluorescence Analysis
Materials:
-
OPA reagent (e.g., dissolve 50 mg OPA in 1.25 mL ethanol, add 11.2 mL of 0.1 M borate (B1201080) buffer pH 10.4, and 50 µL of 2-mercaptoethanol)
-
Borate buffer (0.1 M, pH 10.4)
-
Amine standard or sample solution
Procedure:
-
In an autosampler vial, mix 50 µL of the amine standard or sample with 50 µL of the OPA reagent.
-
Allow the reaction to proceed for 1-2 minutes at room temperature.[5]
-
Inject the mixture directly into the HPLC system.
Protocol 3: Derivatization with Pentafluorobenzoyl Chloride (PFB-Cl) for GC-MS Analysis
Materials:
-
Pentafluorobenzoyl chloride (PFB-Cl) solution (e.g., 10% in a suitable solvent like toluene)
-
Sodium bicarbonate buffer (e.g., 0.5 M, pH 10.5)
-
Extraction solvent (e.g., hexane (B92381) or toluene)
-
Amine standard or sample solution
Procedure:
-
To 1 mL of the aqueous amine standard or sample, add 1 mL of the sodium bicarbonate buffer.
-
Add 1 mL of the PFB-Cl solution.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Allow the phases to separate (centrifugation can be used to expedite this).
-
Carefully transfer the upper organic layer to a clean vial for GC-MS analysis.[14][15]
Visualization of Workflows and Reactions
To further clarify the processes, the following diagrams illustrate the derivatization reactions and a general experimental workflow.
General reaction schemes for amine derivatization.
A generalized experimental workflow for amine derivatization and analysis.
Conclusion
The selection of an appropriate derivatization reagent is a critical step in the development of robust and sensitive analytical methods for amine quantification. For HPLC analysis, Dansyl Chloride and this compound offer the formation of highly stable and sensitive derivatives, making them suitable for a wide range of applications.[3][4] OPA is an excellent choice for the rapid analysis of primary amines due to its fast reaction kinetics.[5] For GC analysis, acylation reagents, particularly those containing fluorine atoms like PFB-Cl, provide stable and highly sensitive derivatives, especially when using an electron capture detector.[13] The choice between silylation and acylation for GC will depend on the specific amines of interest and the sample matrix, with acylated derivatives generally offering better stability.[5]
This guide provides a comparative overview to assist researchers in selecting the optimal derivatization strategy. It is crucial to validate the chosen method for the specific application to ensure accuracy, precision, and reliability of the quantitative results.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. books.rsc.org [books.rsc.org]
- 5. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ikm.org.my [ikm.org.my]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. gcms.cz [gcms.cz]
- 14. Determination of aliphatic amines by gas chromatography-mass spectrometry after in-syringe derivatization with pentafluorobenzoyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Dabsyl Chloride: A Procedural Guide
The proper disposal of Dabsyl chloride, a fluorescent labeling reagent, is critical for ensuring laboratory safety and environmental compliance. Due to its hazardous nature, particularly its corrosivity (B1173158) and reactivity with water, strict protocols must be followed.[1] This guide provides a comprehensive, step-by-step procedure for the proper handling and disposal of this compound and associated contaminated materials, designed for researchers, scientists, and drug development professionals.
Core Disposal Principles
The fundamental principles for managing this compound waste are centered on its chemical characteristics. All forms of this compound waste, whether unused, expired, or in a mixture, must be treated as hazardous waste.[1] The utmost priority is to prevent any contact with water or moisture, as it reacts to release toxic and corrosive hydrogen chloride gas.[1][2]
Chemical and Hazard Data
Understanding the material's properties is the first step in safe handling and disposal.
| Property | Value | Source(s) |
| Chemical Name | 4-Dimethylaminoazobenzene-4'-sulfonyl chloride | [3][4][5] |
| Synonyms | DABS-Cl, Dabsyl | [6][7] |
| CAS Number | 56512-49-3 | [3][4][5][6] |
| Molecular Formula | C₁₄H₁₄ClN₃O₂S | [5][6] |
| Appearance | Orange to red crystalline powder | [4][5] |
| Primary Hazards | Corrosive, Water-Reactive | [1][8] |
| Hazard Statements | Causes severe skin burns and eye damage (H314) | [8][9] |
| Incompatibilities | Water, moisture, strong oxidizing agents, strong bases, amines | [1][2] |
| UN Number | UN3261 | [7][8] |
Operational Disposal Plan
This section outlines the procedural steps for disposing of solid and liquid this compound waste. Adherence to these protocols is essential for safety.
Required Personal Protective Equipment (PPE)
Before handling this compound in any form, ensure the following PPE is worn:
-
Eye Protection: Chemical splash goggles are mandatory.[2]
-
Hand Protection: Wear appropriate chemical-resistant gloves.[2] Inspect gloves prior to use.[10]
-
Skin Protection: A lab coat or appropriate protective clothing is required to prevent skin exposure.[2]
-
Respiratory Protection: If there is a risk of dust generation, use a NIOSH/MSHA-approved respirator.[2] All handling should be performed inside a chemical fume hood.[1]
Disposal of Solid this compound Waste
This category includes unused or expired powder, as well as contaminated consumables like weigh paper, pipette tips, and gloves.[1]
Step 1: Prepare the Waste Container
-
Select a clean, dry, and chemically compatible container with a secure, sealable lid. A wide-mouth polyethylene (B3416737) or glass container is suitable.[1]
-
The container must be clearly labeled: "HAZARDOUS WASTE: this compound, SOLID. CORROSIVE & WATER-REACTIVE" .[1]
-
Include the accumulation start date and other information required by your institution.[1]
Step 2: Transfer Solid Waste
-
Working inside a chemical fume hood, carefully place the solid waste items into the designated hazardous waste container.[1]
-
Avoid creating dust during the transfer.[1] Do not crush or grind the material.[1]
-
Once the waste is added, securely close the container lid.[1]
Disposal of Liquid this compound Waste
This includes solutions of this compound in organic solvents and contaminated rinsate from glassware.
Step 1: Prepare the Waste Container
-
Use a designated, clearly labeled, and compatible solvent waste container.
-
The label must list all chemical constituents, including this compound and the specific solvent(s) used (e.g., Acetone, DMF).[1]
-
Crucially, never mix this waste stream with aqueous waste or other incompatible chemicals .[1] this compound is unstable in DMSO, so this solvent should not be used for preparing solutions.[11]
Step 2: Collect Liquid Waste
-
Carefully transfer solutions containing this compound into the designated hazardous liquid waste container.
-
Rinsate from cleaning contaminated glassware must also be collected in this container.[1]
Decontamination of Glassware
Prompt decontamination is necessary to prevent residues from hardening.[1]
Step 1: Initial Rinse
-
Working in a chemical fume hood, rinse the glassware with a small amount of a compatible organic solvent, such as acetone.[1]
-
This initial rinsate is considered hazardous and must be collected in the designated contaminated solvent waste container.[1]
Step 2: Secondary Rinse/Quenching (Advanced)
-
If required by your institution's standard operating procedures, a secondary rinse with a less reactive alcohol like isopropanol (B130326) can be used to quench trace amounts of the reagent.[1] This step should only be performed if specified by an approved protocol.[1]
Step 3: Final Wash
-
After the thorough solvent decontamination, the glassware can typically be washed with soap and water.[1]
Spill Management
In the event of a spill, immediate and safe cleanup is required.
-
Personal Protection: Ensure proper PPE is worn before addressing the spill.[2]
-
Containment: Prevent further leakage or spillage if it is safe to do so.[3] Do not allow the product to enter drains or water courses.[3][10]
-
Cleanup:
-
For solid spills, vacuum or sweep up the material and place it into a suitable, labeled disposal container.[2] Avoid generating dust.[2]
-
For liquid spills, absorb the spill onto an appropriate, inert material.[3]
-
Decontaminate the affected area with a cloth lightly dampened with a suitable organic solvent, and dispose of the cloth as hazardous solid waste.[1]
-
-
Ventilation: Ensure the area is well-ventilated.[2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of different forms of this compound waste.
In all cases, waste must be disposed of through a licensed professional waste disposal company in accordance with local, state, and national regulations.[3][7][8] Never dispose of this compound down the drain or in regular trash.
References
- 1. benchchem.com [benchchem.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. Page loading... [guidechem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. This compound | C14H14ClN3O2S | CID 91660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemicalbook.com [chemicalbook.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Dansyl chloride - Wikipedia [en.wikipedia.org]
Safeguarding Your Research: A Comprehensive Guide to Handling Dabsyl Chloride
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the proper use of Dabsyl chloride (4-Dimethylaminoazobenzene-4'-sulfonyl chloride), a reagent commonly used for the derivatization of amino acids in analytical procedures. Adherence to these protocols is critical for minimizing risks associated with its hazardous properties.
Essential Safety Information
This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[1][2] It is crucial to handle this chemical with the appropriate personal protective equipment and within a controlled laboratory environment to prevent exposure.
Hazard Identification and Classification
| Hazard Class | GHS Classification | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | Category 1A, 1B, 1C | Danger | H314: Causes severe skin burns and eye damage[1][2] |
| Corrosive to Metals | Category 1 | Danger | H290: May be corrosive to metals[2] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table outlines the minimum required PPE when working with this compound.
| Body Part | Protective Equipment | Specifications and Recommendations |
| Eyes/Face | Chemical Splash Goggles or Face Shield | Must be worn at all times to protect against splashes.[1][3] |
| Skin | Chemical-Resistant Gloves | Check with the glove manufacturer for specific breakthrough times. |
| Body | Protective Clothing | A lab coat or other appropriate protective clothing should be worn to prevent skin exposure.[1][3] |
| Respiratory | NIOSH/MSHA Approved Respirator | To be used in a well-ventilated area or under a chemical fume hood. If exposure limits are exceeded, a respirator is necessary. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound will ensure a safe laboratory environment. The following step-by-step procedure outlines the key stages of its use.
Preparation and Handling
-
Engineering Controls : Always work in a well-ventilated area, preferably within a chemical fume hood.[4] Ensure that an eyewash station and safety shower are readily accessible.[1][3]
-
Avoid Inhalation and Contact : Avoid all personal contact, including the inhalation of dust.[4] Minimize dust generation and accumulation during handling.[4]
-
Container Management : Keep the container of this compound tightly closed when not in use.[4]
Storage
-
General Storage : Store in a tightly sealed container in a dry, cool, and well-ventilated place.[5][6] Refrigeration is recommended.[4]
-
Segregation : Store in a designated corrosives area away from water and incompatible materials such as strong oxidizing agents, strong bases, and amines.[4]
-
Protection from Light : Protect the material from long-term exposure to light.[5]
Disposal Plan
Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization : All this compound waste, including empty containers, contaminated PPE, and reaction byproducts, must be treated as hazardous waste.
-
Solid Waste : Collect solid waste in a clearly labeled, compatible container with a secure lid. The label should indicate "Hazardous Waste: this compound."
-
Liquid Waste : Solutions of this compound in organic solvents should be collected in a designated hazardous waste container for flammable liquids. Never mix with aqueous waste.
-
Decontamination : Decontaminate glassware and work surfaces that have come into contact with this compound. Rinse with an appropriate organic solvent (e.g., acetone) and collect the rinsate as hazardous waste.
-
Disposal Vendor : All hazardous waste must be disposed of through a licensed environmental waste management company.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, while holding the eyelids open.[1] Seek immediate medical attention.[1] |
| Skin Contact | Immediately flush the affected skin with plenty of water for at least 15 minutes.[1] Remove contaminated clothing and shoes. Seek immediate medical attention. |
| Inhalation | Move the person to fresh air.[1] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting.[1] Rinse mouth with water.[1] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Spill Response
-
Evacuate : Evacuate non-essential personnel from the immediate area.
-
Ventilate : Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain : Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, dry sand). Do not use combustible materials.
-
Collect : Carefully sweep or scoop up the absorbed material and place it into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate : Clean the spill area with a suitable solvent (e.g., acetone), collecting all cleaning materials as hazardous waste.
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
